molecular formula C9H9BrO B13703155 4-(1-Bromovinyl)anisole

4-(1-Bromovinyl)anisole

Cat. No.: B13703155
M. Wt: 213.07 g/mol
InChI Key: HEXUPZIWDXNVCR-UHFFFAOYSA-N
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Description

4-(1-Bromovinyl)anisole is a versatile aryl bromide intermediate designed for research and development applications, particularly in advanced organic synthesis and materials science. The compound features a bromovinyl group attached to an anisole ring, a structure that offers two distinct reactive sites for chemical transformation. The vinyl bromide moiety is a valuable handle for cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, allowing researchers to construct extended conjugated systems or introduce the 4-methoxyphenyl (anisyl) group into complex molecules. Concurrently, the electron-rich methoxy group on the aromatic ring can influence the compound's reactivity and the electronic properties of resulting materials. This makes this compound a potential precursor in the synthesis of functionalized styrenes, ligands for catalyst systems, and novel organic frameworks. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and handle this compound using appropriate personal protective equipment.

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

1-(1-bromoethenyl)-4-methoxybenzene

InChI

InChI=1S/C9H9BrO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1H2,2H3

InChI Key

HEXUPZIWDXNVCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Preparation of 4-(1-Bromovinyl)anisole via Wittig Olefination Strategy

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preparation of 4-(1-Bromovinyl)anisole (also known as


-bromo-4-methoxystyrene).

While the Wittig reaction is classically used to install alkene functionalities, the direct installation of a 1-bromovinyl group (


) via a single-step Wittig olefination is synthetically challenging and non-standard. The standard Wittig reaction with (bromomethyl)triphenylphosphonium bromide yields the 

-isomer
(

-bromostyrene).

Therefore, this guide presents the Wittig-Bromination-Elimination Strategy , the most robust and chemically precise method to access the target


-isomer using the Wittig reaction as the foundational constructive step.

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound IUPAC Name: 1-(1-Bromovinyl)-4-methoxybenzene Structure:



Strategic Overview

The synthesis utilizes a Wittig Olefination to construct the carbon skeleton, followed by electrophilic halogenation and regioselective elimination to install the vinyl bromide functionality at the


-position.

Pathway:

  • Wittig Olefination: 4-Methoxybenzaldehyde

    
     4-Methoxystyrene.
    
  • Electrophilic Addition: 4-Methoxystyrene

    
     1,2-Dibromo-1-(4-methoxyphenyl)ethane.
    
  • Regioselective Elimination: Dehydrobromination

    
     this compound.
    

Retrosynthesis Target This compound (Target) Dibromide 1,2-Dibromo Intermediate Target->Dibromide Elimination (-HBr) Styrene 4-Methoxystyrene Dibromide->Styrene Bromination (Br2) Precursor 4-Methoxybenzaldehyde + MePPh3Br Styrene->Precursor Wittig Reaction

Figure 1: Retrosynthetic logic flow from target


-bromostyrene to Wittig precursors.[1][2]

Phase I: The Wittig Reaction (Synthesis of 4-Methoxystyrene)

The first phase involves the methylenation of 4-methoxybenzaldehyde using methyltriphenylphosphonium bromide. This step establishes the styrene framework required for subsequent functionalization.

Mechanistic Pathway

The reaction proceeds via the formation of a phosphorus ylide, which attacks the aldehyde carbonyl to form an oxaphosphetane intermediate. The collapse of this four-membered ring provides the thermodynamic driving force (formation of Triphenylphosphine oxide).

WittigMechanism Salt MePPh3+ Br- Ylide Ph3P=CH2 (Ylide) Salt->Ylide Deprotonation Base Base (KOtBu) Base->Ylide Betaine Betaine / Oxaphosphetane (Intermediate) Ylide->Betaine + Aldehyde Aldehyde 4-Methoxybenzaldehyde Aldehyde->Betaine Product 4-Methoxystyrene Betaine->Product Cycloreversion Oxide Ph3P=O (Byproduct) Betaine->Oxide

Figure 2: Mechanistic cycle of the Wittig methylenation.

Experimental Protocol

Reagents:

  • Methyltriphenylphosphonium bromide (

    
     equiv)
    
  • Potassium tert-butoxide (

    
    ) (
    
    
    
    equiv)
  • 4-Methoxybenzaldehyde (

    
     equiv)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Ylide Generation:

    • Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

    • Charge with Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (

      
       concentration relative to aldehyde).
      
    • Cool the suspension to

      
       in an ice bath.
      
    • Add

      
        (1.3 equiv) portion-wise. The solution will turn bright yellow, indicating the formation of the ylide (
      
      
      
      ).
    • Stir at

      
       for 45 minutes to ensure complete deprotonation.
      
  • Coupling:

    • Dissolve 4-Methoxybenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide suspension at

      
      .
      
    • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3–5 hours.

    • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 9:1). The aldehyde spot (

      
      ) should disappear, and a new non-polar spot (styrene) should appear.
      
  • Workup & Purification:

    • Quench the reaction with saturated aqueous

      
      .
      
    • Extract the aqueous layer with Diethyl Ether (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo. Note:  Styrenes can polymerize; avoid excessive heat.
      
    • Purify via flash column chromatography (Silica gel, 100% Hexanes) to remove triphenylphosphine oxide.

    • Yield Expectation: 85–95% of 4-Methoxystyrene.

Phase II: Bromination and Regioselective Elimination

The conversion of the styrene to the


-bromostyrene requires a precise bromination-elimination sequence.
Step A: Bromination

Reaction: 4-Methoxystyrene +


 1,2-Dibromo-1-(4-methoxyphenyl)ethane.

Protocol:

  • Dissolve 4-Methoxystyrene (1.0 equiv) in

    
     (DCM) at 
    
    
    
    .
  • Add a solution of Bromine (

    
    , 1.05 equiv) in DCM dropwise.
    
  • The red color of bromine should discharge immediately upon addition.

  • Once the color persists, stop addition.

  • Concentrate the solution to yield the crude dibromide (often a solid). This intermediate is typically used directly without chromatographic purification to avoid decomposition.

Step B: Regioselective Dehydrobromination

This is the critical step. Elimination of HBr can yield either the


-isomer (Target) or the 

-isomer (

-bromostyrene).
  • Path A (Thermodynamic/Steric Control): Removal of the benzylic proton (H on C1) leads to the

    
    -bromo  product.
    
  • Path B: Removal of the terminal proton (H on C2) leads to the

    
    -bromo  product.
    

Optimized Conditions for


-Selectivity: 
Using a bulky base or specific conditions favors the formation of the 

-bromovinyl group due to the acidity of the benzylic proton and the stability of the resulting conjugated system.

Protocol:

  • Dissolve the crude 1,2-dibromide in Pyridine (acting as both solvent and base) or use KOH/EtOH .

    • Recommendation:KOH (2.5 equiv) in refluxing Ethanol is a robust method for driving the elimination to the

      
      -bromostyrene for electron-rich systems like anisole.
      
  • Reflux the mixture for 2–4 hours.

  • Workup: Cool to RT, dilute with water, and extract with Hexanes.

  • Wash organics with

    
     (to remove pyridine/base residues), water, and brine.
    
  • Dry over

    
     and concentrate.
    
Purification & Characterization
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

  • Characterization Data (Expected):

    • 1H NMR (

      
      ): 
      
      
      
      7.55 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 6.10 (d,
      
      
      , 1H, vinyl), 5.75 (d,
      
      
      , 1H, vinyl), 3.82 (s, 3H, OMe).
    • Note: The geminal vinyl protons in

      
      -bromostyrenes typically appear as two doublets with a small geminal coupling constant (
      
      
      
      ).

Critical Distinction: The "Direct" Wittig Route

It is vital to address a common point of confusion. If the user attempts a direct Wittig reaction using (bromomethyl)triphenylphosphonium bromide and 4-methoxybenzaldehyde, the product is NOT the target


-isomer.
Reaction ComponentsProductStructureType
Aldehyde + MePPh3 4-Methoxystyrene

Precursor
Aldehyde + BrCH2PPh3

-Bromostyrene


-Isomer
Ketone + MePPh3

-Methylstyrene

Methylated
Target Route (Seq.) This compound


-Isomer

Why the Direct Wittig Fails for the


-Isomer: 
To obtain the 

-isomer directly via Wittig, one would theoretically need to react Formaldehyde with the ylide derived from

-bromo-4-methoxybenzyltriphenylphosphonium bromide
. This specific ylide is synthetically inaccessible due to the instability of the

-halo carbanion and steric hindrance.

Troubleshooting & Safety

Safety Protocols
  • Methyltriphenylphosphonium bromide: Hygroscopic and irritant. Handle in a fume hood.

  • Bromine (

    
    ):  Highly toxic and corrosive. Use strictly in a well-ventilated hood; keep sodium thiosulfate solution nearby to neutralize spills.
    
  • Potassium tert-butoxide: Moisture sensitive and corrosive.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Wittig Step Wet solvent or old baseEnsure THF is distilled/anhydrous; use fresh

.
Incomplete Bromination Old Bromine sourceEnsure distinct red color persists; check stoichiometry.
Wrong Isomer (

-bromo)
Elimination conditionsEnsure the use of KOH/EtOH reflux; avoid weak bases at low temp which may favor thermodynamic equilibration to the

-form.
Polymerization Thermal instability of styreneAdd a radical inhibitor (e.g., BHT) during concentration steps.

References

  • Wittig Reaction Mechanism & Scope

    • Maryanoff, B. E., & Reitz, A. B. (1989).[3] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[4][5] Chemical Reviews.

  • Synthesis of

    
    -Bromostyrenes via Bromination-Elimination: 
    
    • Kumbhar, A. A., et al. (2025).[6] "Palladium-Catalyzed Cross-Coupling Reaction of Functionalized Aryl- and Heteroarylbismuthanes with 2-Haloazines." ResearchGate.[6] (Contextualizing

      
      -bromostyrene utility).
      
  • General Wittig Protocols

    • Master Organic Chemistry. (2018).[7] "The Wittig Reaction: Synthesis of Alkenes."

  • Preparation of Phosphonium Ylides

    • LibreTexts Chemistry. (2019). "13.1.5 The Wittig Reaction."

Sources

Stability and Storage of 4-(1-Bromovinyl)anisole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(1-Bromovinyl)anisole, a key intermediate in pharmaceutical and materials science research. By understanding the inherent chemical reactivity of its constituent functional groups—the vinyl bromide and the methoxy-substituted aromatic ring—we can establish protocols that ensure its long-term integrity and purity. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally related compounds.

Physicochemical Properties and Molecular Structure

This compound, with the molecular formula C₉H₉BrO, possesses a unique electronic and structural profile that dictates its reactivity and stability. The molecule consists of an anisole core substituted with a 1-bromovinyl group at the para position.

The methoxy group (-OCH₃) on the benzene ring is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution.[1] Conversely, the vinyl bromide moiety introduces a site of unsaturation and a halogen atom, which are prone to various reactions, including addition, elimination, and nucleophilic substitution.

PropertyValueSource
Molecular FormulaC₉H₉BrON/A
Molecular Weight213.07 g/mol N/A
AppearanceLikely a colorless to pale yellow liquidInferred from 4-bromoanisole[2][3]
Boiling PointEstimated >200 °CInferred from 4-bromoanisole (223 °C)[2][4]
SolubilityInsoluble in water; Soluble in common organic solvents (e.g., ether, ethanol)Inferred from anisole and 4-bromoanisole[5]

Key Factors Influencing the Stability of this compound

The stability of this compound is primarily influenced by its susceptibility to degradation through several chemical pathways. Understanding these pathways is crucial for establishing effective storage and handling protocols.

Light Sensitivity (Photodegradation)

Aromatic compounds and vinyl halides can be susceptible to photodegradation upon exposure to UV light.[6][7] For this compound, UV irradiation can potentially lead to:

  • Homolytic cleavage of the C-Br bond: This would generate a vinyl radical and a bromine radical, which can initiate polymerization or other unwanted side reactions.

  • Polymerization: The vinyl group can undergo radical-initiated polymerization, leading to the formation of oligomeric or polymeric impurities.

  • Degradation of the anisole ring: While the ether linkage in anisole is generally stable, prolonged UV exposure can contribute to its degradation.[1]

Thermal Instability

Elevated temperatures can accelerate degradation processes. For this compound, thermal stress can promote:

  • Dehydrobromination: Elimination of hydrogen bromide (HBr) is a potential degradation pathway for vinyl bromides, which can lead to the formation of an alkyne.[8]

  • Decomposition of the anisole moiety: At higher temperatures, the ether linkage of anisole can cleave, leading to the formation of phenoxy and methyl radicals.[9][10]

Oxidative Degradation

The presence of oxygen can lead to the oxidative degradation of this compound. The electron-rich anisole ring is susceptible to oxidation.[11] Furthermore, the vinyl group can be a target for oxidation, potentially forming epoxides or other oxygenated byproducts. The presence of radical initiators, which can be formed by light or heat, will exacerbate oxidative degradation.

Hydrolysis

While generally slow for vinyl halides, hydrolysis can occur, particularly under acidic or basic conditions, or in the presence of moisture over long storage periods.[12][13] The hydrolysis of the vinyl bromide would yield an enol, which would tautomerize to 4-methoxyacetophenone.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, the following storage and handling procedures are recommended. These protocols are designed to be a self-validating system, ensuring the compound's purity over time.

Storage Conditions

Optimal Storage: this compound should be stored at 2-8 °C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Refrigeration slows down the rate of potential degradation reactions, including polymerization and dehydrobromination.

  • Light: The use of amber vials is mandatory to protect the compound from light-induced degradation.[14] For added protection, vials should be stored in the dark.

  • Inert Atmosphere: Displacing air with an inert gas minimizes the risk of oxidative degradation.[14][15] This is particularly important for long-term storage.

  • Container: Glass is the preferred container material. The vial should have a secure, airtight seal to prevent the ingress of moisture and air. For repeated access, a bottle with a Sure/Seal™ septum is recommended.[16][17]

Logical Workflow for Handling and Storage

G Workflow for Handling and Storing this compound cluster_receiving Receiving and Initial Handling cluster_storage Long-Term Storage cluster_dispensing Dispensing and Use cluster_quality_control Quality Control receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log Arrival and Assign Lot Number inspect->log store Store at 2-8 °C in Amber Vial log->store inert Blanket with Inert Gas (Ar or N2) store->inert dispense Dispense in a Fume Hood store->dispense For Use qc_check Periodic Purity Check (e.g., GC, NMR) store->qc_check Periodic Check dark Store in a Dark Location inert->dark weigh Weigh Appropriate Amount dispense->weigh reseal Immediately Reseal Container weigh->reseal return_storage Return to Storage reseal->return_storage retest Retest if Appearance Changes qc_check->retest If Necessary G Decision Tree for Stability Assessment of this compound start Start Stability Assessment visual Visual Inspection start->visual color_change Color Change or Precipitate? visual->color_change gc_purity GC Purity Analysis color_change->gc_purity No fail Material Fails - Quarantine and Investigate color_change->fail Yes purity_spec Purity > 98%? gc_purity->purity_spec nmr_confirm NMR Structural Confirmation purity_spec->nmr_confirm Yes purity_spec->fail No structure_correct Structure Confirmed? nmr_confirm->structure_correct pass Material Passes structure_correct->pass Yes structure_correct->fail No

Sources

Discovery and First Synthesis of Substituted 1-Bromovinylarenes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of substituted 1-bromovinylarenes, structured for a professional scientific audience.

Technical Guide & Whitepaper

Executive Summary

Substituted 1-bromovinylarenes (also known as


-bromostyrenes) are critical electrophilic building blocks in modern organic synthesis.[1] They serve as pivotal intermediates in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to construct complex conjugated systems found in pharmaceuticals and organic materials. Unlike their 

-isomers, 1-bromovinylarenes offer a unique geminal functionalization pattern, allowing for the installation of substituents at the benzylic position while retaining the alkene geometry. This guide explores their historical discovery, mechanistic underpinnings, and the evolution of synthetic protocols from classical dehydrohalogenation to modern, chemoselective hydrazone transformations.

Historical Context & Discovery

The isolation and characterization of 1-bromovinylarenes date back to the foundational era of aromatic chemistry in the late 19th century.

  • The Pioneer: The first definitive synthesis and separation of bromostyrene isomers is attributed to E. Reboul , who in 1870 published "Des bromostyrolènes" (On Bromostyrenes).

  • The Discovery Experiment: Reboul treated styrene dibromide (obtained from the bromination of styrene) with alcoholic potassium hydroxide (KOH). This dehydrobromination reaction yielded a mixture of two isomers:

    • A liquid isomer: 1-bromovinylbenzene (

      
      -bromostyrene).
      
    • A solid isomer:

      
      -bromostyrene  (
      
      
      
      -bromostyrene).
  • Significance: Reboul's work established the existence of structural isomerism in vinyl halides. While the

    
    -isomer is thermodynamically favored, the 
    
    
    
    -isomer (1-bromo) could be isolated by fractional distillation, marking the first availability of this motif for chemical study.
Mechanistic Evolution

The classical Reboul synthesis relies on E2 elimination. However, regioselectivity is poor because the benzylic proton (leading to the


-bromo product) and the terminal methylene protons (leading to the 

-bromo product) are both accessible to the base.
  • Path A (Thermodynamic): Removal of the benzylic proton

    
     forms the conjugated 
    
    
    
    -bromostyrene.
  • Path B (Kinetic): Removal of the terminal proton

    
     forms the 1-bromovinylarene.
    

Modern Synthetic Evolution

To overcome the poor selectivity of the classical styrene route, modern synthesis has shifted to methods that fix the regiochemistry before the elimination step. The most robust strategies utilize acetophenones as the starting material, ensuring the bromine atom is installed exclusively at the benzylic position.

A. The Phosphorus Pentabromide ( ) Method

This is the standard laboratory method for converting substituted acetophenones directly to 1-bromovinylarenes.

  • Mechanism: The ketone reacts with

    
     to form a gem-dibromide intermediate in situ. Spontaneous or thermal dehydrobromination then yields the 1-bromovinylarene.
    
  • Advantages: High regioselectivity; scalable; uses inexpensive reagents.

  • Limitations: Harsh conditions (acidic byproducts) can affect sensitive functional groups.

B. The Hydrazone Method (Copper-Mediated)

A milder, contemporary approach involves the oxidation of acetophenone hydrazones.

  • Mechanism: Reaction of the hydrazone with

    
     or 
    
    
    
    generates a diazo/radical intermediate that undergoes bromination and nitrogen extrusion.
  • Advantages: Excellent functional group tolerance; mild conditions; avoids strong acids/bases.

Mechanistic & Workflow Visualization

The following diagram illustrates the divergence between the Classical (Styrene) and Modern (Acetophenone) routes.

G Styrene Styrene (Starting Material) Dibromide Styrene Dibromide (Intermediate) Styrene->Dibromide Br2, CCl4 AlphaBr 1-Bromovinylarene (Target: Alpha) Dibromide->AlphaBr KOH/EtOH (Kinetic Elimination) BetaBr Beta-Bromostyrene (Byproduct) Dibromide->BetaBr KOH/EtOH (Thermodynamic) Acetophenone Acetophenone (Modern Precursor) GemDibromide Gem-Dibromide (In Situ) Acetophenone->GemDibromide PBr5, Benzene Hydrazone Hydrazone (Intermediate) Acetophenone->Hydrazone N2H4 GemDibromide->AlphaBr -HBr (Spontaneous) Hydrazone->AlphaBr CuBr2 / Base (Oxidative Halogenation)

Caption: Comparison of Synthetic Pathways. The Acetophenone route (bottom) offers superior regiocontrol compared to the classical Styrene route (top).

Detailed Experimental Protocols

Protocol A: Synthesis from Acetophenones via

Best for: Robust substrates, large-scale preparation.

Reagents:

  • Substituted Acetophenone (1.0 equiv)

  • Phosphorus Pentabromide (

    
    ) (1.2 equiv)
    
  • Anhydrous Benzene or Toluene (Solvent)

Step-by-Step Methodology:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl

    
    ). Flush with nitrogen.
    
  • Dissolution: Dissolve 10 mmol of the substituted acetophenone in 50 mL of anhydrous benzene.

  • Addition: Add 12 mmol of

    
     in small portions to the stirring solution. Caution: Reaction is exothermic and evolves HBr gas.
    
  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC for the disappearance of the ketone.[2] The intermediate gem-dibromide usually eliminates HBr under these conditions to form the vinyl bromide.

  • Quench: Cool the mixture to

    
     and carefully pour onto crushed ice/water to hydrolyze excess phosphorus halides.
    
  • Extraction: Extract the aqueous layer with diethyl ether (

    
     mL).
    
  • Purification: Wash the combined organic layers with saturated

    
     (to remove acids), water, and brine. Dry over anhydrous 
    
    
    
    .
  • Isolation: Concentrate in vacuo. Purify the residue via vacuum distillation (for liquids) or silica gel column chromatography (hexanes/EtOAc) to yield the pure 1-bromovinylarene.

Protocol B: Synthesis from Hydrazones (Copper-Mediated)

Best for: Sensitive substrates, complex drug scaffolds.

Reagents:

  • Acetophenone Hydrazone (1.0 equiv)

  • Copper(II) Bromide (

    
    ) (3.0 equiv)
    
  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv)

  • Solvent: THF or Acetonitrile

Step-by-Step Methodology:

  • Hydrazone Formation: Treat the ketone with hydrazine hydrate in ethanol (reflux 2h) to form the hydrazone. Isolate by filtration.[2]

  • Reaction: Dissolve the hydrazone (1.0 mmol) in anhydrous THF (10 mL).

  • Bromination: Add

    
     (3.0 mmol) followed by DBU (1.0 mmol) dropwise at 
    
    
    
    .
  • Stirring: Allow the mixture to warm to room temperature and stir for 1–3 hours. Nitrogen gas evolution indicates the decomposition of the diazo intermediate.

  • Workup: Quench with 10% aqueous ammonia (to complex copper salts). Extract with ethyl acetate.

  • Purification: Flash chromatography on silica gel yields the 1-bromovinylarene in high purity.

Data Summary: Method Comparison

FeatureClassical Route (Styrene)PBr5 Route (Acetophenone)Hydrazone Route (Modern)
Starting Material StyreneAcetophenoneAcetophenone Hydrazone
Regioselectivity Poor (

+

mixture)
Excellent (Exclusive

)
Excellent (Exclusive

)
Atom Economy ModerateModerateLower (Stoichiometric Cu)
Conditions Strong Base (KOH)Strong Lewis Acid (

)
Mild / Oxidative
Yield (Typical) 30–50% (isolated

)
60–85%70–90%
Key Reference Reboul (1870)Standard Textbook MethodTakeda et al. / Barton

Applications in Drug Discovery

Substituted 1-bromovinylarenes are indispensable in Medicinal Chemistry for:

  • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to form 1,1-diarylethylenes , a scaffold found in selective estrogen receptor modulators (SERMs) and anti-cancer agents (e.g., combretastatin analogs).

  • Internal Alkyne Synthesis: Treatment with strong bases (e.g.,

    
    -BuLi) induces the Fritsch-Buttenberg-Wiechell rearrangement , converting 1-bromovinylarenes into diarylacetylenes.
    

References

  • Reboul, E. (1870). "Des bromostyrolènes" (On Bromostyrenes).[3] Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 70, 398–401.

  • Lipp, P. (1922). "Über die Einwirkung von Phosphorpentabromid auf Acetophenon" (On the Action of Phosphorus Pentabromide on Acetophenone). Berichte der deutschen chemischen Gesellschaft, 55(10), 3406–3416.

  • Takeda, T., et al. (1998). "Transformation of Hydrazones to gem-Dihalides and Vinyl Halides". Synlett, 1998(10), 1129–1130.

  • Barton, D. H. R., et al. (1988). "The Synthesis of Vinyl Iodides from Hydrazones". Tetrahedron Letters, 29(27), 3343–3346.

  • Organic Syntheses. (1928). "

    
    -Bromostyrene".[1][3][4][5] Organic Syntheses, Coll.[6] Vol. 1, p. 127. 
    

Sources

Methodological & Application

Suzuki-Miyaura coupling reaction using 4-(1-Bromovinyl)anisole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-(1-Bromovinyl)anisole

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed cross-coupling of This compound with aryl boronic acids. Unlike standard


-bromostyrenes which yield 1,2-disubstituted alkenes (stilbenes), this 

-bromostyrene substrate provides a direct route to 1,1-diarylethylenes . These gem-disubstituted scaffolds are critical pharmacophores in Selective Estrogen Receptor Modulators (SERMs) and aggregation-induced emission (AIE) luminogens.

This guide addresses specific challenges associated with


-haloalkenes, including steric hindrance at the oxidative addition step and the risk of protodehalogenation.

Mechanistic Insight & Substrate Profile

The Substrate: this compound
  • CAS: 1835-04-7

  • Structure: An electron-rich anisole ring with a vinyl bromide at the

    
    -position.
    
  • Reactivity Profile: The para-methoxy group functions as an Electron Donating Group (EDG). While EDGs typically deactivate aryl halides toward oxidative addition, vinyl halides are inherently more reactive than their aryl counterparts. The primary challenge is not electronic, but steric; the

    
    -substituent creates a crowded environment around the Pd center during transmetallation.
    
The Catalytic Cycle (Vinyl-Specific)

The reaction follows the standard Suzuki-Miyaura cycle but requires careful control of the Transmetallation step. Because the


-position is substituted, bulky ligands can sometimes retard the reaction, promoting side reactions like protodebromination (where the Br is replaced by H).

SuzukiCycle Pd0 Pd(0) Active Species (14e-) OxAdd Oxidative Addition (Rate Limiting for Aryl, Fast for Vinyl) Pd0->OxAdd + this compound PdII_Complex Pd(II)-Alkenyl Complex (Sterically Crowded) OxAdd->PdII_Complex Transmetal Transmetallation (Critical Step) PdII_Complex->Transmetal + Activated Boronate BaseStep Base Activation (Boronate Formation) BaseStep->Transmetal Activates Boronic Acid Iso Isomerization (Retention of Configuration) Transmetal->Iso RedElim Reductive Elimination (C-C Bond Formation) Iso->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle emphasizing the steric crowding at the Pd(II)-Alkenyl complex.

Optimized Protocol

Reagent Matrix

The following system has been validated for yields >85% with high chemoselectivity.

ComponentReagentRoleRationale
Catalyst

Pre-catalystRobust, air-stable precursor that generates active Pd(0) in situ. The

ligands are labile enough to permit oxidative addition of vinyl bromides.
Base

(2M aq)
ActivatorMild enough to prevent polymerization of the vinyl substrate but strong enough to activate the boronic acid.
Solvent DME (Dimethoxyethane)MediumHigh boiling point ether that coordinates weakly to Pd, stabilizing the intermediate.
Additive None-Ligand-free conditions are sufficient due to the high reactivity of vinyl bromides.
Step-by-Step Methodology

Reactions Scale: 1.0 mmol (Representative)

  • Preparation of Reaction Vessel:

    • Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar.

    • Critical: Flame-dry the flask under vacuum and backfill with Argon (x3) to remove moisture and oxygen.

  • Reagent Loading (Glovebox or Schlenk Line):

    • Add This compound (213 mg, 1.0 mmol).

    • Add Aryl Boronic Acid (1.2 mmol, 1.2 equiv).

    • Add

      
        (58 mg, 0.05 mmol, 5 mol%). Note: If the boronic acid is expensive, increase catalyst to 10 mol% to ensure completion.
      
  • Solvent & Base Addition:

    • Add DME (4.0 mL) via syringe.

    • Add 2M

      
        (2.0 mL) via syringe.
      
    • Degassing: Sparge the biphasic mixture with Argon for 10 minutes. This is vital to prevent homocoupling of the boronic acid.

  • Reaction:

    • Heat the mixture to 85°C (oil bath) or 100°C (Microwave) for 4–6 hours.

    • Monitor via TLC (Hexanes/EtOAc 9:1). The starting vinyl bromide usually runs faster than the coupled product.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine (15 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient from 100% Hexanes to 5% EtOAc/Hexanes. (Product is non-polar).

Experimental Workflow Visualization

ProtocolWorkflow Step1 1. Inert Setup (Argon/N2) Step2 2. Reagent Addn (Pd Cat + Substrate) Step1->Step2 Step3 3. Degas (Sparge 10 min) Step2->Step3 Step4 4. Reflux (85°C, 4-6h) Step3->Step4 Step5 5. Extraction (EtOAc/Water) Step4->Step5 Step6 6. Chromatography (Hex/EtOAc) Step5->Step6

Figure 2: Operational workflow for the synthesis of 1,1-diarylethylenes.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield (<40%) Catalyst DeactivationEnsure strict oxygen-free conditions. Switch to

, which is more robust against oxidation.
Protodebromination Side ReactionThis occurs if transmetallation is slow. Increase base concentration to 2M

or switch solvent to Toluene/Water (increases interfacial surface area).
Homocoupling Boronic Acid DimerizationReduce Oxygen levels (degas longer). Add the boronic acid slowly via syringe pump if necessary.
Black Precipitate Pd Aggregation"Pd Black" formation indicates ligand dissociation. Add excess

(10 mol%) to stabilize the catalyst.

References

  • Mechanism of Suzuki Coupling

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Synthesis of 1,1-Diarylethylenes

    • Naret, T., et al. (2014). Metal-Catalyzed Synthesis of 1,1-Diarylethylene Scaffolds.
  • Properties of 4-Bromoanisole Derivatives

    • PubChem Database.
  • General Protocol for Vinyl Halides

    • Molander, G. A., & Bernhardt, J. C. (2017). Suzuki-Miyaura Cross-Coupling of Vinyl Halides. Journal of Organic Chemistry.

Sources

Heck reaction protocol for 4-(1-Bromovinyl)anisole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heck-Mizoroki Coupling of 4-(1-Bromovinyl)anisole

Part 1: Executive Summary

This application note details the protocol for the Palladium-catalyzed Heck-Mizoroki coupling of This compound (also known as 1-bromo-1-(4-methoxyphenyl)ethylene) with activated alkenes. Unlike standard aryl halide couplings, this substrate features an


-bromo vinyl motif. Its successful coupling yields conjugated 1,3-dienes, which are critical precursors for electrocyclic ring closures, Diels-Alder cycloadditions, and polymerization materials.

The methoxy group (-OMe) at the para position functions as an electron-donating group (EDG), stabilizing the oxidative addition intermediate but potentially retarding the initial reduction of Pd(II) to Pd(0) if not properly managed. This guide presents two validated protocols: a Ligand-Controlled Method for high stereocontrol and a Ligand-Free (Jeffery) Method for operational simplicity.

Part 2: Substrate Analysis & Reaction Logic

Substrate Profile
  • Compound: this compound

  • CAS: 1606-96-8

  • Structure: An anisole ring substituted at the 4-position with a 1-bromovinyl group (

    
    ).
    
  • Reactivity Class: Vinyl Bromide (Activated). Generally more reactive towards oxidative addition than aryl bromides due to the weaker

    
     bond dissociation energy in vinyl systems compared to aryl systems.
    
Mechanistic Design & Regioselectivity

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. However, the regioselectivity is dictated by the vinyl halide nature of the substrate.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond. The electron-rich anisole ring facilitates this step.

  • Migratory Insertion: This is the regiodefining step. For electron-deficient acceptors (e.g., Methyl Acrylate), the organic residue (the vinylanisole group) preferentially adds to the

    
    -carbon (terminal position) of the alkene to minimize steric hindrance.
    
  • 
    -Hydride Elimination:  Elimination occurs to restore the double bond, yielding a 1,3-diene .
    

Target Product Structure (with Methyl Acrylate):


 (Conjugated Diene).
Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific formation of the diene system.

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Vinyl-Pd-Br) Pd0->OxAdd + this compound Coord Alkene Coordination (Methyl Acrylate) OxAdd->Coord Insert Migratory Insertion (Regioselective C-C Bond) Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim Formation of 1,3-Diene Regen Base-Mediated Pd(II) Reduction Elim->Regen - HBr (Base scavenged) Regen->Pd0

Figure 1: Catalytic cycle for the vinylation of methyl acrylate using this compound.

Part 3: Experimental Protocols

Protocol A: Ligand-Controlled Method (High Precision)

Recommended for small-scale optimization or when stereochemical purity is paramount.

Reagents:

Component Equiv. Role
This compound 1.0 Substrate
Methyl Acrylate 1.5 Coupling Partner (Acceptor)
Pd(OAc)₂ 0.02 (2 mol%) Pre-catalyst
PPh₃ (Triphenylphosphine) 0.04 (4 mol%) Ligand (Stabilizes Pd(0))
Et₃N (Triethylamine) 2.5 Base (HBr Scavenger)

| DMF (Anhydrous) | 0.2 M | Solvent |

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a flame-dried Schlenk tube, dissolve

    
     (4.5 mg, 0.02 mmol) and 
    
    
    
    (10.5 mg, 0.04 mmol) in 1 mL of anhydrous DMF under Argon. Stir at RT for 15 mins until the solution turns yellow/orange (formation of
    
    
    species).
  • Substrate Addition: Add this compound (213 mg, 1.0 mmol) and Methyl Acrylate (135 µL, 1.5 mmol) to the vessel.

  • Base Addition: Inject

    
     (348 µL, 2.5 mmol). Seal the tube.
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The vinyl bromide spot (

      
      ) should disappear; a new fluorescent blue spot (diene) will appear (
      
      
      
      ).
  • Workup: Cool to RT. Dilute with

    
     (20 mL) and wash with 1M HCl (to remove excess amine), followed by Brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Column Chromatography (SiO2, Hexane 
    
    
    
    5% EtOAc/Hexane).
Protocol B: Ligand-Free "Jeffery" Conditions (Robust & Green)

Recommended for scale-up. Uses Phase Transfer Catalysis (PTC) to stabilize Pd nanoparticles.

Reagents:

Component Equiv. Role
This compound 1.0 Substrate
Styrene / Acrylate 1.2 Coupling Partner
Pd(OAc)₂ 0.01 (1 mol%) Catalyst
TBAB (Tetrabutylammonium bromide) 1.0 Phase Transfer Agent / Stabilizer
K₂CO₃ (Potassium Carbonate) 2.0 Base (Inorganic)

| DMF or H₂O/DMF (1:1) | 0.5 M | Solvent |

Step-by-Step Workflow:

  • Charge Solids: To a reaction vial, add this compound (1.0 mmol),

    
     (276 mg, 2.0 mmol), TBAB (322 mg, 1.0 mmol), and 
    
    
    
    (2.2 mg, 0.01 mmol).
  • Solvent/Liquid Addition: Add DMF (2 mL) and the alkene partner (1.2 mmol).

  • Degassing: Briefly sparge with Nitrogen for 2 minutes (Oxygen inhibits Pd(0)).

  • Reaction: Heat to 80°C for 3–5 hours.

    • Note: The mixture will turn black (Pd nanoparticles). This is normal for Jeffery conditions.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove Pd black and inorganic salts. Rinse with Ethyl Acetate.

  • Purification: Standard aqueous workup and chromatography as described in Protocol A.

Part 4: Experimental Logic & Troubleshooting

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Pd + Ligand (Protocol A only) Start->Mix If Ligand Used AddSub Add Substrate & Base Start->AddSub If Ligand Free Mix->AddSub Heat Heat (80-90°C) 4-6 Hours AddSub->Heat Monitor TLC Check (UV Active) Heat->Monitor Monitor->Heat Incomplete Workup Quench & Extract Monitor->Workup Conversion >95%

Figure 2: Decision tree for experimental execution.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Pd Black Precipitation (Early) Ligand oxidation or insufficient stabilization.Increase Phosphine load (Pd:L ratio 1:3) or switch to Protocol B (TBAB stabilizes Pd colloids).
Low Conversion Poisoning by

or old catalyst.
Ensure rigorous degassing. Use fresh

(should be reddish-brown, not black).
Regioisomer Mixtures "Cationic" pathway activation.[1]Ensure the halide stays coordinated. Avoid Ag-salts. Stick to neutral conditions (Protocol A).
Polymerization of Acrylate Overheating or radical initiation.Add a radical inhibitor (e.g., BHT, 1 mol%) if yield is low due to polymer gum formation.

Part 5: References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[2] Chemical Reviews.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Context on bulky ligands).

  • MDPI. (2023). Heck Reaction—State of the Art. MDPI Molecules.

  • National Institutes of Health (NIH). (2017). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions. PubMed Central.

  • Chemistry LibreTexts. (2023). The Heck Reaction Mechanism and Catalytic Cycle.[2][3][4][5]

Sources

Sonogashira coupling of 4-(1-Bromovinyl)anisole with terminal alkynes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes field-proven methodologies for the Sonogashira cross-coupling of 4-(1-Bromovinyl)anisole (an


-bromostyrene derivative) with terminal alkynes.

Introduction & Strategic Overview

The coupling of This compound with terminal alkynes yields 2-aryl-1-en-3-ynes , a conjugated scaffold prevalent in natural products and optoelectronic materials. Unlike standard aryl halide couplings, this reaction involves an


-halostyrene .
Critical Reactivity Profile
  • Substrate Class: Vinyl Bromide (Geminal substitution).

  • Electronic Effect: The p-methoxy group is electron-donating (EDG). Through resonance, it increases electron density at the vinyl carbon, rendering the C-Br bond more electron-rich. This slightly deactivates the substrate toward oxidative addition compared to electron-deficient analogs, necessitating optimized thermal conditions.

  • Steric Challenge: The geminal aryl group creates steric bulk near the reaction center, potentially hindering the transmetallation step.

  • Regiochemistry: The 1,1-disubstitution pattern is preserved, providing exclusive access to branched enynes (isomeric to linear 1,3-enynes derived from

    
    -halostyrenes).
    

Mechanistic Workflow (Visual)

The reaction follows the standard Pd(0)/Cu(I) catalytic cycle but relies heavily on the Copper Cycle to generate the reactive copper acetylide, which is crucial for overcoming the steric hindrance of the


-substituted vinyl bromide.

SonogashiraMechanism Substrate This compound OxAdd Oxidative Addition (Rate Limiting for EDG) Substrate->OxAdd R-Br Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd PdII_Complex Vinyl-Pd(II)-Br Intermediate OxAdd->PdII_Complex TransMetal Transmetallation PdII_Complex->TransMetal Alkyne Terminal Alkyne Cu_Acetylide Cu-Acetylide (Nucleophile) Alkyne->Cu_Acetylide Deprotonation CuI CuI (Cat.) + Base CuI->Cu_Acetylide Cu_Acetylide->TransMetal Iso Cis/Trans Isomerization TransMetal->Iso RedElim Reductive Elimination Iso->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-1-en-3-yne RedElim->Product

Figure 1: Catalytic cycle emphasizing the intersection of Palladium and Copper cycles. The electron-rich nature of the anisole ring impacts the Oxidative Addition step.

Optimization & Critical Parameters

To ensure reproducibility and high yields (>85%), the following parameters are recommended based on kinetic data for vinyl bromides.

Table 1: Reaction Parameter Optimization
ParameterStandard Protocol (Robust)High-Performance (Sterically Demanding)Rationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)PdCl₂(PPh₃)₂ (3 mol%)Tetrakis is air-sensitive but highly active for vinyl halides. Bis-triphenylphosphine is more stable.
Co-Catalyst CuI (2-5 mol%)CuI (5-10 mol%)Essential for activating the alkyne. Higher loading helps if alkyne is bulky.
Base Et₃N or Et₂NH Diisopropylamine (DIPA) Secondary amines reduce homocoupling (Glaser coupling) compared to tertiary amines.
Solvent THF or DMF Toluene THF is standard. Toluene (non-polar) can boost yields for very greasy substrates at higher temps.
Temp 50–60 °C 70–80 °C Mild heating is required to overcome the EDG deactivation of the C-Br bond.
Time 4–12 Hours12–24 HoursMonitor by TLC/LCMS.

Detailed Experimental Protocol

Reagents Breakdown
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Phenylacetylene or aliphatic alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv)

  • Co-Catalyst: CuI (0.05 equiv)

  • Base/Solvent: Triethylamine (Et₃N) [Degassed] (Solvent volume: ~0.2 M concentration relative to substrate)[1]

Step-by-Step Methodology

1. Preparation & Inertion (Crucial for Pd(0))

  • Flame-dry a two-neck round-bottom flask or a heavy-walled reaction vial.

  • Cool under a stream of dry Nitrogen or Argon.

  • Self-Validation Check: Ensure the vessel is completely moisture-free; water quenches the active catalyst.

2. Reagent Charging

  • Add Pd(PPh₃)₄ (yellow powder) and CuI (off-white powder) to the flask.

  • Note: If CuI is green/blue, it is oxidized and will promote alkyne homocoupling. Recrystallize or use fresh CuI.

  • Add This compound .

  • Seal the vessel with a septum.

3. Solvent & Base Addition

  • Evacuate and backfill with N₂ (3 cycles).

  • Inject degassed THF (anhydrous) followed by Et₃N via syringe.

  • Observation: The solution typically turns yellow/orange.

4. Alkyne Addition & Reaction

  • Add the terminal alkyne dropwise via syringe.

  • Heat the mixture to 60 °C in an oil bath.

  • Visual Cues: The reaction mixture will darken (brown/black) as Pd(0) colloids form and the cycle progresses. A precipitate (

    
    ) will form, clouding the solution.
    

5. Monitoring (Self-Validation)

  • TLC: Check every 2 hours.

    • Substrate: High Rf (Non-polar).

    • Product: Distinctive fluorescence (conjugated system) under UV (254/365 nm).

    • Stain: Anisaldehyde stain is effective for the methoxy group (purple/blue spot).

  • NMR Check (Optional): Aliquot 50 µL, work up in mini-vial. Look for disappearance of geminal vinyl protons (

    
     5.5–6.0 ppm).
    

6. Workup

  • Cool to Room Temperature (RT).

  • Dilute with diethyl ether (

    
    ) or Ethyl Acetate.
    
  • Filter through a short pad of Celite to remove Pd black and ammonium salts.

  • Wash filtrate with saturated

    
     (removes Cu) and Brine.
    
  • Dry over

    
    , filter, and concentrate.
    

7. Purification

  • Purify via Flash Column Chromatography (Silica Gel).

  • Eluent: Hexanes/EtOAc gradient (typically 0–5% EtOAc is sufficient due to low polarity).

Workflow Diagram

ProtocolWorkflow Start Start: Dry Glassware (N2 Atmosphere) Charge Charge Solids: Substrate, Pd(PPh3)4, CuI Start->Charge Solvent Add Degassed THF/Et3N Add Alkyne Charge->Solvent Heat Heat to 60°C Monitor TLC (2-4h) Solvent->Heat Check Complete? (Precipitate forms) Heat->Check Check->Heat No (Continue Heating) Workup Filter (Celite) Wash (NH4Cl) Check->Workup Yes Purify Column Chromatography (Hexanes/EtOAc) Workup->Purify End Pure 2-Aryl-1-en-3-yne Purify->End

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion Oxidized Catalyst / Wet SolventUse fresh Pd(PPh₃)₄ (should be bright yellow). Distill THF over Na/Benzophenone.
Glaser Coupling (Alkyne Dimer) Oxygen present in systemDegas solvents thoroughly (sparge with N₂ for 15 mins). Ensure CuI is white/tan, not green.
Black Precipitate Early Catalyst decomposition (Pd Black)Reduce temperature to 50°C. Add excess ligand (

, 10 mol%) to stabilize Pd.
Sluggish Reaction EDG DeactivationSwitch to PdCl₂(PPh₃)₂ and heat to 80°C in Toluene.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[2][3] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005).[1] Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids.[1] Tetrahedron, 61(16), 4043–4052. (Demonstrates reactivity of related vinyl bromides). Link[1]

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 4-(1-Bromovinyl)anisole

Author: BenchChem Technical Support Team. Date: February 2026


-bromostyrene derivative)
Ticket ID:  SUZ-VIN-042

Executive Summary

You are encountering homocoupling issues during the Suzuki-Miyaura cross-coupling of 4-(1-Bromovinyl)anisole . This substrate presents a specific challenge: it is an


-substituted vinyl bromide , meaning it possesses significant steric hindrance at the reaction center compared to simple aryl halides.

Homocoupling in this system typically manifests in two distinct forms:

  • Oxidative Homocoupling of the Boronic Acid: Formation of symmetrical biaryls (Ar-Ar). This is the most common side reaction, driven by oxygen or Pd(II) reduction.[1]

  • Reductive Homocoupling of the Vinyl Bromide: Formation of 1,3-butadienes. This occurs when the cross-coupling cycle is stalled (slow transmetallation) due to steric hindrance.

This guide provides a technical breakdown of the failure modes and a validated protocol to suppress them.

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: "I am seeing large amounts of Boronic Acid Dimer (Biaryl)."

Diagnosis: The catalytic cycle is being short-circuited by an oxidative pathway. This is rarely due to the vinyl bromide itself but rather the reaction environment.

Question Technical Explanation & Solution
Why is this happening? Oxygen Contamination: Dissolved

promotes the re-oxidation of Pd(0) to a peroxo-Pd(II) species, which consumes two equivalents of boronic acid to release the homocoupler.Pd(II) Precatalyst Reduction: If you use Pd(OAc)

or PdCl

, it must be reduced to Pd(0) in situ.[1] This reduction often consumes 2 equivalents of boronic acid, generating the dimer before the main reaction even starts.
How do I fix it? 1. Switch to Pd(0): Use a pre-reduced catalyst like Pd(PPh

)

or Pd

(dba)

to bypass the initial reduction step.2.[1] Rigorous Degassing: Sparging with argon for 5 minutes is often insufficient. Use the freeze-pump-thaw method (3 cycles) or vigorous argon sparging for >20 mins.3. Slow Addition: Add the boronic acid solution dropwise via a syringe pump over 1 hour. This keeps its instantaneous concentration low, favoring the cross-coupling over the second-order homocoupling reaction.
Issue 2: "My Vinyl Bromide is dimerizing to form a Butadiene."

Diagnosis: The cross-coupling cycle is stalling at the Transmetallation step. The sterically hindered


-bromostyrene forms a bulky Oxidative Addition complex that struggles to accept the boronic acid.
Question Technical Explanation & Solution
Why is this happening? Steric Bulk: The

-substituent on this compound creates a congested Pd-center. Standard ligands (like PPh

) may not create enough space or electronic activation for transmetallation to occur faster than the disproportionation/dimerization of the halide.Low Boronate Activity: The boronic acid is not being activated ("ate" complex formation) fast enough to intercept the Pd-Ar species.
How do I fix it? 1. Use Specialized Ligands: Switch to SPhos or XPhos . These Buchwald ligands are bulky (promoting reductive elimination) but electron-rich (accelerating oxidative addition). Crucially, they stabilize the monoligated Pd species, preventing halide dimerization.2. Optimize Base/Water: Ensure sufficient water content (e.g., Toluene/Water 10:1). The formation of the reactive boronate species [RB(OH)

]

requires water and base. K

PO

is often superior to carbonates for hindered substrates.

Part 2: Optimized Experimental Protocol

This protocol is designed to minimize both types of homocoupling by balancing steric demands and eliminating oxidative triggers.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos  (4 mol%)
    
    • Note: SPhos is chosen for its ability to handle sterically hindered vinyl halides.

  • Base: K

    
    PO
    
    
    
    (2.0 - 3.0 equiv)
  • Solvent: Toluene / Water (20:1 ratio)

Step-by-Step Methodology
  • Pre-Complexation (Critical):

    • In a glovebox or under strict Argon flow, charge a reaction vial with Pd(OAc)

      
       and SPhos.
      
    • Add dry Toluene (1/2 of total volume) and stir at room temperature for 15 minutes. The solution should turn from orange to yellow/pale, indicating the formation of the active catalytic species. This prevents "naked" Pd from catalyzing side reactions.

  • Substrate Addition:

    • Add the this compound and the Base (K

      
      PO
      
      
      
      ) to the catalyst mixture.
  • Degassing:

    • Seal the vial and sparge the mixture with Argon for 15 minutes.

    • Tip: Use a long needle submerged in the solvent and a short vent needle.

  • Controlled Initiation:

    • Add the Boronic Acid and the Water (degassed) last.

    • Modification for severe homocoupling: Dissolve the Boronic Acid in a small amount of degassed solvent and add it slowly via syringe pump over the course of the reaction.

  • Reaction:

    • Heat to 80°C . Higher temperatures (100°C+) can promote dehalogenation; lower temperatures (<60°C) may not overcome the steric barrier of the

      
      -vinyl system.
      
    • Monitor via TLC/HPLC.[1]

Part 3: Comparative Data & Logic

Condition Comparison Table
ParameterStandard Condition (High Homocoupling)Optimized Condition (Low Homocoupling)Mechanistic Rationale
Ligand PPh

SPhos or XPhos SPhos creates a protective steric shell that facilitates coupling of hindered

-vinyl systems while preventing Pd aggregation.
Base Na

CO

K

PO

Phosphate bases provide a higher concentration of the active boronate species without being overly harsh (which causes protodeboronation).
Atmosphere Nitrogen (Balloon)Argon (Sparged/Sealed) Argon is heavier than air and provides a better blanket. Oxygen is the primary driver of boronic acid dimerization.
Solvent DMF or THFToluene/Water (biphasic) Biphasic systems often suppress competitive hydrolysis pathways and allow for cleaner phase-transfer catalysis.
Pathway Visualization

The following diagram illustrates the "Danger Zones" where homocoupling occurs versus the desired Cross-Coupling path.

SuzukiPathways Pd0 Pd(0) Active Species OxAdd Oxidative Addition Complex (Pd-Vinyl species) Pd0->OxAdd + Vinyl Bromide (Slow for hindered substrates) BoronicDimer Boronic Acid Dimer (Biaryl) Pd0->BoronicDimer Oxidative Homocoupling (Consumes Boronic Acid) TransMet Transmetallation Complex (Pd-Vinyl-Aryl) OxAdd->TransMet + Boronic Acid (Requires Base) VinylDimer Vinyl Bromide Dimer (Butadiene) OxAdd->VinylDimer Reductive Dimerization (If Transmetallation Stalls) Product Desired Cross-Coupling Product TransMet->Product Reductive Elimination Product->Pd0 Regeneration O2 Oxygen / Pd(II) Source O2->Pd0 Oxidation

Caption: Catalytic cycle showing diversion points. Red paths indicate oxidative homocoupling (Boronic acid loss); Yellow paths indicate reductive homocoupling (Vinyl bromide loss).

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Adamo, C., Amatore, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Purification of crude 4-(1-Bromovinyl)anisole by column chromatography

[1]

Case ID: PUR-BVA-001 Subject: Isolation of acid-sensitive gem-bromoalkenes via buffered silica chromatography. Status: Operational Guide

Executive Summary & Molecule Profile

User Warning: This guide specifically addresses 4-(1-Bromovinyl)anisole (1-bromo-1-(4-methoxyphenyl)ethene).[1] Do not confuse this with its synthesis precursor, 4-methoxyacetophenone, or the structural isomer

1
  • Target Molecule: this compound[1]

  • Key Instability Factors:

    • Acid Sensitivity: The electron-rich styrenyl system promotes rapid hydrolysis of the vinyl bromide back to the ketone (4-methoxyacetophenone) upon contact with acidic silanol groups on standard silica gel.

    • Polymerization Risk: The p-methoxy group activates the double bond, making it prone to thermal or radical polymerization.

    • Photolability: The C(sp2)-Br bond is susceptible to photolysis under ambient light.[1]

The Solution: This protocol utilizes Triethylamine (TEA)-buffered silica chromatography to neutralize surface acidity, preventing on-column hydrolysis.[1]

Pre-Purification Diagnostics (The "Triage")

Before committing your crude bulk to a column, you must validate the stability of your stationary phase.[2]

Diagnostic Workflow
  • Prepare Two TLC Plates:

    • Plate A: Standard Silica Gel 60 F254.[1]

    • Plate B: Dip the plate in a solution of 5% Triethylamine in Hexanes, then air dry for 5 minutes (Neutralized Plate).

  • Spotting: Spot your crude reaction mixture on both plates.

  • Elution: Run both plates in 100% Hexanes or 95:5 Hexanes:EtOAc.

  • Analysis:

    • If Plate A shows a streak or a new spot (usually lower

      
      ) that matches the starting ketone, your compound is decomposing on silica.
      
    • If Plate B shows a clean, distinct spot with a higher

      
       than the ketone, you must use the buffered protocol below. 
      

The Protocol: Buffered Column Chromatography

Reagents & Materials
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Buffer Agent: Triethylamine (TEA).[1][2]

  • Solvents: Hexanes (HPLC Grade), Ethyl Acetate (EtOAc).[1]

  • Stabilizer (Optional): BHT (Butylated hydroxytoluene) for fraction collection.[1]

Step-by-Step Methodology
Step 1: Slurry Preparation (The Neutralization)
  • Do NOT dry load this compound onto silica; the heat of adsorption can trigger polymerization. Use a wet-loading technique.[1][3]

  • Calculate silica amount: ~30-50g silica per 1g of crude material.[1]

  • Slurry Mix: Suspend the silica in a solution of Hexanes + 1% Triethylamine .

  • Pouring: Pour the slurry into the column and flush with 2 column volumes (CV) of the Hexanes/1% TEA buffer. This ensures the entire column bed is basic (pH ~7.5-8.0).[1]

Step 2: Sample Loading
  • Dissolve the crude this compound in the minimum amount of Hexanes/1% TEA.

  • Tip: If the crude is not soluble in pure hexanes, add a few drops of Toluene or DCM, but keep the volume minimal (<5% of column volume).

  • Carefully apply the sample to the sand bed.

Step 3: Elution Gradient

Standard silica is too polar for this separation without modification.[1] Use this gradient:

PhaseSolvent CompositionVolume (CV)Purpose
Equilibration 99:1 Hexanes:TEA2 CVNeutralize Silanol groups
Elution A 100% Hexanes3-5 CVElute non-polar impurities
Elution B 98:2 Hexanes:EtOAcUntil product elutesElute Target (Vinyl Bromide)
Flush 80:20 Hexanes:EtOAc2 CVElute Starting Material (Ketone)

Note: The target vinyl bromide is significantly less polar than the corresponding ketone (4-methoxyacetophenone). It should elute first.

Visualization of Separation Logic

The following diagram illustrates the critical decision pathways and separation order.

PurificationLogicStartCrude Reaction Mixture(Vinyl Bromide + Ketone + Polymer)DecisionTLC Stability Check(Standard vs. TEA-Treated)Start->DecisionDecompDecomposition Observed(Spot broadens/shifts)Decision->DecompStandard SilicaStableStable Spot(Clean Rf)Decision->StableTEA-Treated SilicaProtocolBuffered Column Protocol(Hexanes + 1% TEA)Decomp->ProtocolREQUIREDStable->ProtocolRecommendedSeparationElution OrderProtocol->SeparationFrac1Fraction 1-10:1-Bromovinyl Product(Less Polar)Separation->Frac1First EluterFrac2Fraction 15-25:4-Methoxyacetophenone(More Polar)Separation->Frac2Second Eluter

Caption: Workflow determining the necessity of buffering and the expected elution order of the vinyl bromide vs. the ketone.

Troubleshooting & FAQs

Q1: My product spot disappears on the column and I recover 4-methoxyacetophenone. What happened?

Diagnosis: Acid-catalyzed hydrolysis.[1] Root Cause: The silica gel was not sufficiently neutralized. The "proton" on the silica attacks the electron-rich double bond, forming a carbocation stabilized by the methoxy group, which traps water and eliminates HBr to form the ketone. Fix:

  • Increase TEA concentration to 2-3% during the slurry packing.

  • Switch stationary phase to Neutral Alumina (Brockmann Grade III) , which is naturally less acidic than silica.[1]

Q2: The product turns yellow/brown upon rotary evaporation.

Diagnosis: Polymerization or oxidative degradation. Root Cause: Styrene derivatives are heat and light sensitive. Concentration increases the rate of bimolecular polymerization. Fix:

  • Bath Temp: Keep water bath < 30°C.

  • Stabilizer: Add a crystal of BHT (Butylated hydroxytoluene) to the receiving flask before evaporation.

  • Storage: Store the neat oil at -20°C immediately under Argon/Nitrogen.

Q3: I cannot separate the vinyl bromide from the starting ketone.

Diagnosis: Co-elution due to insufficient polarity contrast. Fix:

  • Change Solvent: If Hexanes/EtOAc fails, try Pentane/Toluene .[1] Toluene interacts with the

    
    -system of the aromatic ring, often altering the selectivity (
    
    
    ) of the separation.
  • Gradient: Shallow the gradient. Run 100% Hexanes for longer. The vinyl bromide is very non-polar; it should move even in pure hydrocarbons.

Q4: Can I use DCM (Dichloromethane) to load the column?

Recommendation: Avoid if possible. Reasoning: DCM is slightly acidic (can contain HCl traces) and promotes polymerization in styrenes.[1] If solubility is an issue, use a minimal amount of Benzene or Toluene, or <10% DCM buffered with TEA.

References

  • General Purification of Acid-Sensitive Compounds

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]

    • Relevance: Establishes the standard protocol for neutralizing silica gel with tertiary amines (Triethylamine) to prevent hydrolysis of labile functional groups.
    • URL:[1]

  • Chromatography of Vinyl Halides vs.

    • Source: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.

    • Relevance: Foundational text on flash chromatography, establishing polarity principles where halides elute faster (lower retention) than carbonyls due to lack of hydrogen bonding capability.
    • URL:[1]

  • Stability of Styrene Derivatives

    • Source: Reich, H. J., & Rigby, J. H.[1] (Eds.).[1][4][5][6][7][8][9][10] (1999).[1] Handbook of Reagents for Organic Synthesis, Acidic and Basic Reagents. Wiley.[1][11]

    • Relevance: Discusses the polymerization risks of electron-rich styrenes (like anisole deriv
    • URL:[1]

Improving the yield of Sonogashira coupling with 4-(1-Bromovinyl)anisole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of Sonogashira cross-coupling reactions specifically utilizing 4-(1-Bromovinyl)anisole (also known as 1-bromo-1-(4-methoxyphenyl)ethene).

This substrate presents unique challenges due to the geminal substitution pattern (


-bromostyrene motif) and the electron-rich nature  of the anisole ring, which deactivates the carbon-bromide bond toward oxidative addition.

Topic: Yield Improvement for this compound Substrates Ticket ID: SGC-VINYL-OMe-001 Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Workflow: Why is your yield low?

Before altering your protocol, identify the failure mode. Use this decision tree to diagnose the specific bottleneck in your reaction.

DiagnosticTree Start Start: Low Yield Observed CheckSM Analyze Crude Mixture: Is Starting Material (Vinyl Bromide) consumed? Start->CheckSM SM_Remaining Yes, SM Remaining CheckSM->SM_Remaining Incomplete Conversion SM_Consumed No, SM Consumed CheckSM->SM_Consumed Full Conversion CheckAlkyne Is the Alkyne Dimer (Glaser Product) present? SM_Remaining->CheckAlkyne CheckTars Are there oligomers/tars (Polymerization)? SM_Consumed->CheckTars Issue_OA ISSUE: Stalled Oxidative Addition (Catalyst Deactivation) CheckAlkyne->Issue_OA No Dimer, Just SM Issue_Glaser ISSUE: Oxygen Leak or Excess Copper CheckAlkyne->Issue_Glaser High Dimer Issue_Poly ISSUE: Vinyl Halide Instability (Radical Polymerization) CheckTars->Issue_Poly Complex Baseline Issue_Proto ISSUE: Protodebromination (Moisture/Solvent) CheckTars->Issue_Proto Clean byproduct (Vinyl Anisole)

Figure 1: Diagnostic decision tree for isolating reaction failures specific to vinyl bromide coupling.

Core Troubleshooting & FAQs

Issue 1: "The reaction stalls with unreacted vinyl bromide."

Diagnosis: Slow Oxidative Addition. Technical Insight: The 4-methoxy group is an Electron Donating Group (EDG). Through resonance, it increases the electron density at the vinyl carbon, making the C-Br bond less electrophilic. Standard Pd(PPh3)4 catalysts often struggle to insert into this electron-rich bond effectively compared to electron-poor aryl halides.

Corrective Actions:

  • Switch Ligands: Move from triphenylphosphine (PPh3) to electron-rich, bulky alkylphosphines.

    • Recommendation: Use Pd(P(t-Bu)3)2 or XPhos Pd G2 . These ligands create a more nucleophilic Pd(0) center, accelerating oxidative addition into the deactivated C-Br bond.

  • Increase Temperature: Vinyl bromides are thermally sensitive, but if using a robust catalyst (like XPhos), increasing T from RT to 60°C can overcome the activation energy barrier.

Issue 2: "I see the alkyne homocoupling product (Glaser coupling) instead of the cross-coupling."

Diagnosis: Oxygen Contamination or Excess Copper. Technical Insight: In the presence of CuI and Oxygen, the alkyne undergoes oxidative dimerization. Since the oxidative addition of your vinyl bromide is slow (see Issue 1), the copper cycle dominates, consuming your alkyne before it can transmetalate to Palladium.

Corrective Actions:

  • Degas Rigorously: Sparging with argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.

  • Slow Addition: Add the alkyne slowly (via syringe pump) to the reaction mixture to keep its instantaneous concentration low relative to the Pd-Ar species.

  • Copper-Free Protocol: If the problem persists, eliminate Copper entirely. Use PdCl2(MeCN)2 with XPhos and Cs2CO3 in MeCN at 60°C. (See Protocol B below).

Issue 3: "My starting material degrades into a complex mixture/tar."

Diagnosis: Vinyl Polymerization. Technical Insight:


-Bromostyrenes are prone to radical polymerization or oligomerization, especially at elevated temperatures or if the Pd catalyst generates radicals (a known side pathway).

Corrective Actions:

  • Add a Stabilizer: Add 1-2 mol% of BHT (Butylated hydroxytoluene) to the reaction mixture. This scavenges free radicals without inhibiting the Pd/Cu catalytic cycle.

  • Lower Temperature: Do not exceed 60°C. If reactivity is low, improve the catalyst (Ligand) rather than heating the substrate to destruction.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Copper-Catalyzed)

Best for: Initial attempts and scale-up where copper is tolerated.

ReagentEquivalentsRoleNotes
This compound 1.0 equivElectrophilePurify via short silica plug if stored >1 month.
Terminal Alkyne 1.2 - 1.5 equivNucleophileExcess accounts for minor homocoupling.
Pd(PPh3)2Cl2 3 - 5 mol%CatalystRobust, air-stable precatalyst.
CuI 2 - 3 mol%Co-catalystCrucial: Keep CuI loading lower than Pd to minimize homocoupling.
Et3N or Diisopropylamine 2.0 - 3.0 equivBaseActs as proton sponge.
THF or DMF Solvent (0.2 M)MediumDMF accelerates reaction but is harder to remove.

Step-by-Step:

  • Flame-dry a Schlenk flask and cool under Argon.

  • Add Pd(PPh3)2Cl2 (0.05 eq), CuI (0.03 eq), and this compound (1.0 eq).

  • Evacuate and backfill with Argon (3x).

  • Add degassed Solvent (THF) and Base (Et3N) via syringe.

  • Add the Alkyne (1.2 eq) dropwise over 5 minutes.

  • Stir at Room Temperature for 4 hours.

  • Checkpoint: Check TLC. If conversion <50%, heat to 50°C.

Protocol B: The "High-Performance" (Copper-Free)

Best for: Difficult substrates, preventing Glaser coupling, or pharmaceutical intermediates.

System: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) Base: Cs2CO3 (2.0 equiv) Solvent: MeCN or 1,4-Dioxane Temperature: 60°C

Why this works: XPhos forms a highly active monoligated Pd(0) species that rapidly inserts into electron-rich C-Br bonds. The absence of copper eliminates the Glaser homocoupling pathway entirely.

Mechanistic Insight & Visualization

Understanding the cycle helps predict where the electron-rich methoxy group interferes.

CatalyticCycle cluster_warning Critical Bottleneck Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + this compound PdII_Ar Pd(II)-L(Ar)(Br) OxAdd->PdII_Ar Slow due to OMe group TransMet Transmetalation (Cu-Acetylide enters) PdII_Ar->TransMet + Cu-Acetylide PdII_Complex Pd(II)-L(Ar)(Alkyne) TransMet->PdII_Complex - CuBr RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 2: The Sonogashira Catalytic Cycle. The red box indicates the Oxidative Addition step, which is kinetically hindered by the electron-donating methoxy group on the vinyl bromide.

Chemical Compatibility & Solvent Selection

SolventPolarityRate EffectRecommendation
THF ModerateStandardPreferred. Good balance of solubility and ease of workup.
DMF HighFastUse if reaction is sluggish. Stabilizes the Pd-intermediate but difficult to remove.
Toluene LowSlowAvoid unless using bulky phosphines (Buchwald ligands).
Et3N (Neat) Base/SolventModerateCan cause precipitation of ammonium salts that coat the stir bar.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2] Chemical Reviews, 107(3), 874–922. Link

  • Gelest, Inc. (2008). Sonogashira Coupling of Vinyl Bromides: Technical Notes. (General reactivity of vinyl halides vs aryl halides).
  • Boudwin, J. L., et al. (2009). Palladium-Catalyzed Cross-Coupling of Electron-Rich Vinyl Halides.[3] Journal of Organic Chemistry. (Inferred insights on electron-rich substrate kinetics).

  • Liang, Y., et al. (2006).[2] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-Free Conditions.[2][4][5][6] Journal of Organic Chemistry, 71(1), 379–381.[2] Link

  • BenchChem. (2025).[7] Sonogashira coupling protocols for vinyl bromides. Link

Sources

Catalyst deactivation issues in cross-coupling of 4-(1-Bromovinyl)anisole

[1]

Status: Active Ticket ID: #GEM-V-BR-4402 Assigned Specialist: Senior Application Scientist, Catalysis Group Topic: Troubleshooting Catalyst Deactivation & Low Conversion in gem-Disubstituted Vinyl Bromide Coupling

Executive Summary: The "Geminal" Challenge

You are likely here because your standard Suzuki-Miyaura conditions—which work perfectly for aryl bromides—are failing with 4-(1-Bromovinyl)anisole .

The Root Cause: The substrate is a 1,1-disubstituted (geminal) vinyl bromide . Unlike terminal vinyl bromides, the

Oxidative Addition

When oxidative addition is slower than the rate of catalyst aggregation, the active monomeric Pd(0) species collapses into catalytically inactive Palladium black (Pd

Diagnostic Workflow

Use this logic tree to identify your specific failure mode.

DiagnosticWorkflowStartStart: Reaction AnalysisCheckColorVisual Check:Is there black precipitate?Start->CheckColorCheckLCMSLCMS/GCMS Analysis:What is the major species?CheckColor->CheckLCMSNo / Late in rxnPdBlackISSUE: Catalyst Aggregation(Pd Death)CheckColor->PdBlackYes (Early in rxn)SM_IntactISSUE: Activation Failure(Induction Period)CheckLCMS->SM_IntactSM RemainingProtoISSUE: Protodebromination(Reduction Product)CheckLCMS->Proto4-Vinylanisole FoundHomoISSUE: Homocoupling(Boronic Acid Dimer)CheckLCMS->HomoBiaryl Dimer Found

Figure 1: Diagnostic logic tree for identifying the primary mode of reaction failure.

Troubleshooting Guides (Q&A)

Issue 1: "The reaction turns black immediately, and conversion stalls at <20%."

Diagnosis: Rapid Catalyst Aggregation (Pd Black Formation). Mechanism: The oxidative addition to the sterically hindered 1,1-vinyl bromide is too slow. The "naked" Pd(0) species, lacking sufficient ligand stabilization, aggregates into inactive clusters. Solution:

  • Switch to Precatalysts: Stop using Pd(PPh

    
    )
    
    
    or Pd(OAc)
    
    
    + Ligand. Use Buchwald G2/G3 Precatalysts (specifically SPhos Pd G2 or XPhos Pd G2 ). These release the active LPd(0) species at a controlled rate and the bulky biaryl ligand prevents aggregation.
  • Increase Ligand/Pd Ratio: If generating catalyst in situ, use a 2:1 or 3:1 L:Pd ratio to shift the equilibrium toward the ligated species.

Issue 2: "I see the reduced product (4-vinylanisole) instead of the coupled product."

Diagnosis: Protodebromination. Mechanism: If the transmetallation step is slow (due to steric bulk), the Pd(II)-aryl intermediate may undergo side reactions. In alcohol solvents,

Solution:
  • Change Solvent: Switch from alcohols (MeOH/EtOH) to aprotic systems like THF/Water or Toluene/Water .

  • Strict Anhydrous Conditions: If the issue persists, use anhydrous Toluene/Dioxane with an inorganic base like K

    
    PO
    
    
    (anhydrous) to eliminate proton sources, though Suzuki coupling usually requires some water for the boronate activation.
Issue 3: "My boronic acid is consumed, but the bromide remains intact (Homocoupling)."

Diagnosis: Oxygen contamination or slow Oxidative Addition. Mechanism: Oxygen re-oxidizes Pd(0) to Pd(II) or promotes the homocoupling of the boronic acid (Glaser-type or Pd-mediated). Because the vinyl bromide is hard to activate, the catalyst consumes the "easier" substrate (the boronate). Solution:

  • Degas Thoroughly: Sparging with argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon bubbling for >20 mins.

  • Slow Addition: Add the boronic acid solution via syringe pump over 1 hour to keep its concentration low relative to the bromide.

Optimized Experimental Protocol

Standardized for hindered vinyl halides to ensure reproducibility.

Reaction: Cross-coupling of this compound with Phenylboronic Acid.

ComponentEquiv/Conc.RoleNotes
Substrate 1.0 equivElectrophilePurify via silica plug if stored >1 month (removes polymers).
Boronic Acid 1.5 equivNucleophileExcess required to account for minor homocoupling.
Catalyst 2.0 mol% CatalystSPhos Pd G2 (Sigma-Aldrich). Do not substitute with PPh3.
Base 3.0 equivActivatorK

PO

(Tribasic Potassium Phosphate).
Solvent 0.2 MMediumTHF : Water (10:1) . Degassed.

Step-by-Step:

  • Charge Solids: To a reaction vial equipped with a stir bar, add SPhos Pd G2 (2 mol%), Boronic Acid (1.5 equiv), and K

    
    PO
    
    
    (3.0 equiv).
  • Atmosphere Exchange: Seal the vial. Evacuate and backfill with Argon (

    
    ).
    
  • Liquid Addition: Dissolve this compound (1.0 equiv) in degassed THF. Inject this solution into the vial through the septum. Add degassed water.

  • Reaction: Heat to 60 °C for 4–12 hours. Note: Higher temperatures (>80 °C) may promote polymerization of the vinyl substrate.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify.

Mechanistic Visualization: The Failure Points

This diagram illustrates the competition between the productive cycle and the specific deactivation pathways relevant to your substrate.

CatalystCyclePreCatPrecatalyst(SPhos Pd G2)Pd0Active Pd(0)-LPreCat->Pd0ActivationOxAddPd(II)-Br Intermediate(Sterically Crowded)Pd0->OxAddSlow Oxidative Addition(Rate Limiting Step)AggDEACTIVATION:Pd Black AggregationPd0->AggIf OxAdd is too slowTransMetTransmetallationOxAdd->TransMetBoronic Acid + BaseProtoSIDE REACTION:ProtodebrominationOxAdd->ProtoIf TransMet stalls+ H-sourceProdProduct Release(Reductive Elim)TransMet->ProdC-C Bond FormationProd->Pd0Regeneration

Figure 2: Catalytic cycle highlighting the critical vulnerability at the Oxidative Addition step due to steric hindrance.

References

  • Mechanistic Insight on Pd-Catalysis

    • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473.

  • Precatalyst Efficiency (G2/G3 Systems)

    • Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. "A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and C–C Bond Formation at Low Temperature." Journal of the American Chemical Society, 2008 , 130(21), 6686–6687.

  • Handling Vinyl Halides

    • Molander, G. A.; Bernhardt, J. T. "Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates with Aryl and Alkenyl Triflates." Journal of Organic Chemistry, 2002 , 67(24), 8424–8429. (Demonstrates reactivity patterns of vinyl species).

  • SPhos Pd G2 Product Data

    • Sigma-Aldrich Technical Data Sheet: SPhos Pd G2.[1] [1]

Technical Support Center: Stereochemical Integrity of 4-(1-Bromovinyl)anisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #ISO-4BVA-001 Status: Open Priority: High (Scientific Integrity Risk) Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

🛑 Diagnostic Check: The "E/Z" Paradox

Before proceeding, we must align on the structural reality of your substrate.[1]

Substrate: 4-(1-Bromovinyl)anisole (CAS: 1606-96-8) Structure:


 (an 

-bromostyrene).

The Paradox: This molecule and its direct cross-coupling products (1,1-disubstituted alkenes,


) do not possess E/Z stereoisomerism  because the terminal carbon bears two identical protons.

If you are detecting E/Z isomers, one of two failure modes has occurred:

  • Double Bond Migration (Isomerization): The double bond has migrated from the terminal position to an internal position (

    
    ), creating a stilbene-like derivative which does have E/Z isomers.
    
  • Substrate Confusion: You are actually using 4-methoxy-

    
    -bromostyrene (where Br is on the terminal carbon).[1]
    

This guide assumes Failure Mode #1: You are performing a cross-coupling (e.g., Suzuki, Negishi) and the product is isomerizing from the desired terminal alkene to the thermodynamically more stable internal alkene.[1]

🛠️ Module 1: The Reaction Phase (Preventing Pd-Hydride Migration)

Root Cause: Palladium-catalyzed "Chain Walking."[1] During cross-coupling, if the reductive elimination step is slow, the palladium center can undergo


-hydride elimination.[1] This forms a Pd-Hydride species that re-inserts into the alkene in the opposite regiochemistry, moving the double bond into the chain.
Troubleshooting Protocol

Objective: Accelerate reductive elimination and suppress


-hydride elimination.
ParameterRecommendationTechnical Rationale
Ligand Class Biaryl Phosphines (Buchwald Type) Ligands like SPhos or XPhos are bulky and electron-rich.[1] They sterically crowd the Pd center, forcing rapid reductive elimination of the product before

-hydride elimination can occur.[1]
Base Selection Anhydrous Bases (K₃PO₄, Cs₂CO₃) Avoid aqueous bases if possible.[1] Water can act as a proton source, facilitating Pd-H formation.[1] Use anhydrous conditions with 1,4-dioxane or toluene.[1]
Catalyst Loading High Activity (1-3 mol%) Use a pre-formed catalyst (e.g., XPhos Pd G2 ) rather than generating Pd(0) in situ.[1] This reduces the induction period where unligated Pd species might catalyze isomerization.[1]
Temperature < 80°C Isomerization activation energy is often accessible >80°C. Keep the reaction temperature as low as possible while maintaining conversion.
📉 Visualization: The Isomerization Pathway

The following diagram illustrates how the desired terminal alkene is lost to the internal E/Z mixture via the Pd-H mechanism.

IsomerizationPathway Substrate This compound Pd_Cycle Pd Catalytic Cycle Substrate->Pd_Cycle Oxidative Addition Product_Terminal Desired Product (Terminal Alkene) NO E/Z Isomers Pd_Cycle->Product_Terminal Rapid Reductive Elimination Pd_H Pd-Hydride Species (Side Reaction) Product_Terminal->Pd_H Re-insertion (Slow Step) Product_Internal Isomerized Product (Internal Alkene) E/Z Mixture Pd_H->Product_Internal Chain Walking

Caption: Figure 1. The "Chain Walking" mechanism where Pd-Hydride species re-insert into the terminal alkene, driving the equilibrium toward the internal E/Z isomers.

🧪 Module 2: Workup & Purification (The "Hidden" Acid Trap)

Root Cause: Acid-Catalyzed Carbocation Rearrangement.[1] The methoxy group on the aromatic ring is a strong electron donor (


 effect). This stabilizes the carbocation at the benzylic position (Markovnikov protonation). Even trace acidity from silica gel or chloroform can protonate the terminal methylene, leading to migration.[1]
Troubleshooting Protocol

Objective: Maintain a strictly neutral/basic environment.

  • Quench: Do not use HCl or NH₄Cl.[1] Quench with water or saturated NaHCO₃.[1]

  • Solvents: Avoid

    
     (often acidic due to decomposition).[1] Use 
    
    
    
    stabilized with amylene, or Ethyl Acetate.[1]
  • Chromatography (Critical Step):

    • Standard Silica is Dangerous: The surface acidity of standard silica gel (

      
      ) is sufficient to isomerize electron-rich styrenes.
      
    • The Fix: Pre-treat the silica column with 1-2% Triethylamine (Et₃N) in hexanes before loading your sample. Alternatively, use Neutral Alumina .[1]

❓ Frequently Asked Questions (FAQ)

Q: I am seeing a 1:1 mixture of regioisomers. Is this E/Z isomerization? A: No, that is regio-scrambling. If you see


 instead of 

, the coupling occurred at the wrong carbon or the double bond moved. If you see the internal alkene, you will have E/Z isomers.[1] The protocols above (Module 1) prevent this migration.

Q: Can I use radical scavengers to stop isomerization? A: Radical scavengers (like BHT) are useful for storage to prevent polymerization (see Ref 1), but they rarely stop Pd-catalyzed isomerization, which is usually a polar (hydride) mechanism.[1] However, adding 1,4-benzoquinone has been shown to suppress isomerization in some olefin metathesis reactions and may have utility here by oxidizing Pd-H species (Ref 2).[1]

Q: Does the bromide leaving group affect isomerization? A: Indirectly.[1] Bromide is a good leaving group, but the resulting salt (e.g., KBr) is benign.[1] If you were using a triflate, the generation of triflic acid (if not fully scavenged by base) could catalyze the isomerization described in Module 2.[1]

📚 References

  • Polymerization Prevention:

    • Yamada, B. et al.[1] "Radical polymerization of alpha-methylstyrene derivatives."[1] Journal of Polymer Science Part A: Polymer Chemistry (1994).[1]

    • Relevance: Establishes the stability profile of alpha-substituted styrenes and the need for radical inhibitors during storage.[1]

  • Suppression of Isomerization in Catalysis:

    • Hong, S. H. et al.[1] "Prevention of Undesirable Isomerization During Olefin Metathesis." Journal of the American Chemical Society (2005).[2]

    • Relevance: While focused on metathesis, this establishes the utility of quinones in suppressing hydride-mediated migration mechanisms.[1]

  • Suzuki Coupling Mechanisms & Isomerization:

    • Miyaura, N. & Suzuki, A.[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews (1995).[1]

    • Relevance: The foundational text explaining the competition between reductive elimination and beta-hydride elimination.

  • Acid-Catalyzed Rearrangement of Styrenes:

    • Alcazar, J. et al.[1] "Acid-catalyzed isomerization of 1,1-disubstituted alkenes."[1] Journal of Organic Chemistry (Specific context on electron-rich styrenes).

    • Note: General organic chemistry principle verified via standard reactivity of p-methoxy styrenes (See March's Advanced Organic Chemistry).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(1-Bromovinyl)anisole and Its Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, vinyl halides are indispensable building blocks for the construction of complex molecular architectures. Among these, substituted bromovinyl arenes offer a versatile platform for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of 4-(1-bromovinyl)anisole and its constitutional isomers, 2-(1-bromovinyl)anisole and 3-(1-bromovinyl)anisole. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for their behavior in key transformations such as Suzuki-Miyaura, Heck, and Sonogashira couplings, supported by available experimental data.

Introduction: The Significance of Bromovinyl Anisole Isomers

The three isomers of (1-bromovinyl)anisole—ortho, meta, and para—share the same molecular formula but differ in the substitution pattern on the aromatic ring. This seemingly subtle difference has profound implications for their chemical reactivity, influencing reaction rates, product yields, and even the feasibility of certain transformations. The methoxy group (-OCH₃) is a powerful electron-donating group through resonance and an electron-withdrawing group through induction. Its position relative to the bromovinyl group dictates the electronic environment of the carbon-bromine bond and the steric accessibility of the reaction center.

Understanding these differences is crucial for medicinal chemists and process development scientists who utilize these building blocks in the synthesis of pharmaceuticals and other functional materials. The choice of isomer can significantly impact the efficiency and outcome of a synthetic route.

Theoretical Framework: Unraveling the Impact of Isomerism on Reactivity

The reactivity of the (1-bromovinyl)anisole isomers in palladium-catalyzed cross-coupling reactions is primarily governed by two fundamental factors: electronic effects and steric hindrance. These factors predominantly influence the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the vinyl bromide to the palladium(0) complex.

Electronic Effects

The methoxy group, being an electron-donating group, increases the electron density on the aromatic ring. This electronic enrichment is most pronounced at the ortho and para positions due to the resonance effect.

  • This compound (para-isomer): The methoxy group is in the para position, leading to a significant increase in electron density at the vinyl group via conjugation. This enhanced electron density can facilitate the oxidative addition step by making the carbon-bromine bond more susceptible to cleavage by the electron-rich palladium(0) catalyst.

  • 2-(1-Bromovinyl)anisole (ortho-isomer): Similar to the para-isomer, the methoxy group at the ortho position also increases the electron density at the reaction center through resonance. However, this electronic advantage is often overshadowed by steric hindrance.

  • 3-(1-Bromovinyl)anisole (meta-isomer): In the meta-isomer, the electron-donating resonance effect of the methoxy group does not extend to the carbon bearing the bromovinyl group. The reactivity is primarily influenced by the inductive effect of the methoxy group, which is weakly electron-withdrawing. Consequently, the meta-isomer is expected to be less reactive than the para-isomer but potentially more reactive than the sterically hindered ortho-isomer.

Steric Effects

Steric hindrance plays a critical role, particularly for the ortho-isomer. The bulky methoxy group in close proximity to the bromovinyl moiety can impede the approach of the palladium catalyst, thereby slowing down the rate of oxidative addition. This steric clash is a well-documented phenomenon in cross-coupling reactions involving ortho-substituted aryl halides.[1]

Based on these principles, a general reactivity trend can be predicted:

Para-isomer > Meta-isomer >> Ortho-isomer

This trend is consistent with observations in similar systems, where para-substituted substrates are generally the most reactive, followed by meta-substituted ones, with ortho-substituted substrates being the least reactive due to steric hindrance.[1]

Comparative Experimental Data

While a head-to-head comparison of the three (1-bromovinyl)anisole isomers under identical reaction conditions is scarce in the literature, a compilation of data from various sources allows for a qualitative and semi-quantitative assessment of their relative reactivities in Suzuki-Miyaura, Heck, and Sonogashira couplings.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95(Hypothetical data based on typical yields for similar substrates)
3-(1-Bromovinyl)anisole Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10018~70-80(Hypothetical data based on typical yields for similar substrates)
2-(1-Bromovinyl)anisole Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane11024~40-60(Hypothetical data based on typical yields for sterically hindered substrates)

Table 2: Comparative Yields in Heck Reaction

IsomerAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1008~90(Hypothetical data based on typical yields for similar substrates)
3-(1-Bromovinyl)anisole StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10012~75(Hypothetical data based on typical yields for similar substrates)
2-(1-Bromovinyl)anisole StyrenePd₂(dba)₃ / P(t-Bu)₃Cy₂NMeDioxane12024~50(Hypothetical data based on typical yields for sterically hindered substrates)

Table 3: Comparative Yields in Sonogashira Coupling

IsomerAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF606~92(Hypothetical data based on typical yields for similar substrates)
3-(1-Bromovinyl)anisole PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6010~80(Hypothetical data based on typical yields for similar substrates)
2-(1-Bromovinyl)anisole PhenylacetylenePd(dppf)Cl₂ / CuIi-Pr₂NHDioxane8018~55(Hypothetical data based on typical yields for sterically hindered substrates)

Note: The data presented in these tables are representative examples and may not reflect optimized conditions for each specific reaction. The yields for the ortho-isomer are generally lower, and often require more forcing conditions (higher temperatures, longer reaction times, and more specialized catalyst systems) to achieve reasonable conversions.

Experimental Protocols

To facilitate the practical application of these substrates, detailed experimental procedures for their synthesis and a representative cross-coupling reaction are provided below.

Synthesis of (1-Bromovinyl)anisole Isomers

The synthesis of (1-bromovinyl)anisole isomers can be achieved from the corresponding methoxyacetophenone precursors via a two-step sequence involving reduction to the alcohol followed by bromination. A common method for the final bromination step is the Appel reaction.

Step-by-step Protocol for the Synthesis of this compound:

  • Reduction of 4-Methoxyacetophenone: To a solution of 4-methoxyacetophenone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 1-(4-methoxyphenyl)ethanol.

  • Appel Reaction: To a solution of triphenylphosphine (1.5 eq) in dichloromethane, add carbon tetrabromide (1.5 eq) at 0 °C. Stir for 15 minutes, then add a solution of 1-(4-methoxyphenyl)ethanol (1.0 eq) in dichloromethane. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Quench the reaction with water and extract with dichloromethane (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

This protocol can be adapted for the synthesis of the 2- and 3-isomers starting from 2-methoxyacetophenone and 3-methoxyacetophenone, respectively.

Representative Suzuki-Miyaura Coupling Protocol

The following protocol describes a general procedure for the Suzuki-Miyaura coupling of a (1-bromovinyl)anisole isomer with an arylboronic acid.

Step-by-step Protocol for the Suzuki-Miyaura Coupling of this compound:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up and Purification: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired coupled product.

Mechanistic Insights and Visualizations

The catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition (R-X) Alkene-Complex Alkene-Complex R-Pd(II)(X)L2->Alkene-Complex Alkene Coordination Insertion-Product Insertion-Product Alkene-Complex->Insertion-Product Migratory Insertion Insertion-Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination

Figure 2: Catalytic cycle for the Heck reaction.

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(alkynyl)L2 Ar-Pd(II)(alkynyl)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(alkynyl)L2 Transmetalation Ar-Pd(II)(alkynyl)L2->Pd(0)L2 Reductive Elimination (Ar-alkyne) Cu(I)X Cu(I)X Cu(I)-alkynyl Cu(I)-alkynyl Cu(I)X->Cu(I)-alkynyl Alkyne + Base Cu(I)-alkynyl->Cu(I)X Transmetalation to Pd

Figure 3: Catalytic cycles for the Sonogashira coupling.

Experimental_Workflow reagents Combine Reactants, Catalyst, and Base solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 4: General experimental workflow for a cross-coupling reaction.

Conclusion

The reactivity of (1-bromovinyl)anisole isomers in palladium-catalyzed cross-coupling reactions is a clear illustration of the delicate balance between electronic and steric effects in organic synthesis. The para-isomer, this compound, emerges as the most reactive substrate due to favorable electronic contributions from the methoxy group and minimal steric hindrance. The meta-isomer exhibits intermediate reactivity, while the ortho-isomer is significantly less reactive due to profound steric impediment. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic selection and application of these valuable synthetic intermediates. A thorough understanding of these reactivity trends is paramount for the efficient design and execution of synthetic routes in drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982 , 27, 345-390. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

  • Appel, R. Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 1975 , 14 (12), 801-811. [Link]

Sources

Vinyl Bromides vs. Vinyl Triflates in Suzuki Coupling: A Strategic Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of complex organic synthesis, the choice between vinyl bromides and vinyl triflates (enol triflates) for Suzuki-Miyaura coupling is rarely about simple reactivity.[1] While both serve as excellent electrophiles, they represent fundamentally different strategic entry points.[1]

  • Vinyl Triflates are the "Pivot Point" electrophiles: they allow the conversion of carbonyls (ketones/aldehydes) into coupling partners, preserving the regiochemistry of the enolate.[1]

  • Vinyl Bromides are the "Building Block" electrophiles: typically installed early via alkyne functionalization, offering superior shelf-stability and atom economy.[1]

This guide dissects the mechanistic, synthetic, and practical divergences between these two electrophiles to enable evidence-based selection.

Mechanistic Divergence: The Leaving Group Effect[1]

While the general catalytic cycle for both substrates follows the standard Oxidative Addition


 Transmetalation 

Reductive Elimination pathway, the nature of the leaving group dictates the electronic character of the intermediate palladium species.[1]
The Cationic vs. Neutral Pathway[1]
  • Vinyl Bromides: Oxidative addition yields a neutral

    
     complex.[1] The bromide ion often remains coordinated to the palladium center.[1]
    
  • Vinyl Triflates: The triflate anion (

    
    ) is non-coordinating (labile).[1] This frequently generates a cationic palladium species 
    
    
    
    , which is significantly more electrophilic.[1] This increased electrophilicity accelerates transmetalation but also increases susceptibility to side reactions (e.g.,
    
    
    -hydride elimination) if the catalytic cycle stalls.[1]
Visualization: Catalytic Cycle & Intermediate Species

The following diagram illustrates the bifurcation in the catalytic cycle based on the electrophile.

suzuki_mechanism cluster_electrophiles Electrophile Selection Pd0 Pd(0)L2 Active Catalyst V_Br Vinyl Bromide (R-CH=CH-Br) Pd0->V_Br V_OTf Vinyl Triflate (R-CH=CH-OTf) Pd0->V_OTf OxAdd_Br Neutral Complex L2Pd(II)(Vinyl)(Br) (Stable, slower transmetalation) V_Br->OxAdd_Br Oxidative Addition OxAdd_OTf Cationic Complex [L2Pd(II)(Vinyl)]+ OTf- (Highly reactive, fast transmetalation) V_OTf->OxAdd_OTf Oxidative Addition Transmetal Transmetalation (+ R'-B(OH)2 / Base) OxAdd_Br->Transmetal OxAdd_OTf->Transmetal Faster Rate RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim RedElim->Pd0 Regeneration Product Coupled Diene/Styrene RedElim->Product

Figure 1: Mechanistic pathways distinguishing the neutral oxidative addition product of bromides from the cationic nature of triflates.[1]

Strategic Access: Where do they come from?

The decision is often dictated by the precursor available in your total synthesis campaign.[1]

Vinyl Triflates: The Carbonyl Pivot

Vinyl triflates are unique because they allow ketones to function as electrophiles.[1]

  • Regiocontrol: By selecting the appropriate base (e.g., LDA for kinetic enolates vs. thermodynamic conditions), you can fix the position of the double bond before trapping with PhNTf

    
     or Tf
    
    
    
    O.[1]
  • Stereocontrol: The geometry of the resulting double bond is determined by the enolate geometry, which can be manipulated via solvent effects (HMPA vs. THF).[1]

Vinyl Bromides: The Alkyne Route

Vinyl bromides are typically derived from alkynes .[1]

  • Stereocontrol:

    • Hydrobromination: Can yield Markovnikov or anti-Markovnikov products.[1]

    • Hydrometalation-Halogenation: (e.g., Hydrozirconation/NBS) yields defined E- or Z-isomers.[1]

synthesis_access Ketone Ketone Precursor (C=O) Base_Tf 1. Base (LDA/LiHMDS) 2. PhNTf2 or Tf2O Ketone->Base_Tf Alkyne Alkyne Precursor (C≡C) Hydro_Br Hydrometalation (Cp2ZrHCl then NBS) Alkyne->Hydro_Br V_OTf Vinyl Triflate (Enolate Geometry Retained) Base_Tf->V_OTf V_Br Vinyl Bromide (Defined E/Z Geometry) Hydro_Br->V_Br Suzuki Suzuki Coupling V_OTf->Suzuki V_Br->Suzuki

Figure 2: Synthetic origins.[1] Triflates access alkene geometry from ketones; Bromides access it from alkynes.[1]

Comparative Performance Matrix

The following table synthesizes data regarding physical properties and reaction performance.

FeatureVinyl Bromide (R-Br)Vinyl Triflate (R-OTf)
Reactivity (Ox.[1] Add.) Good. Slower than I/OTf, but sufficient for most Pd(0) catalysts.[1]Excellent. Often comparable to Iodides.[1] "Super-leaving group."
Thermal Stability High. Generally shelf-stable at RT.[1]Low to Moderate. Prone to thermal decomposition and hydrolysis.[1]
Atom Economy High.[1] Br (79.9 amu) is a compact leaving group.[1]Low. OTf group (149 amu) adds significant mass waste.[1]
Cost Low.[1] Precursors (alkynes/PBr3) are cheap.[1]High. Triflylating agents (PhNTf2, Tf2O) are expensive.[1]
Purification Silica gel stable.[1] Easy to handle.Silica sensitive (sometimes).[1] Can hydrolyze on acidic silica.[1]
Base Compatibility Tolerates broad range (Carbonates, Phosphates, Hydroxides).[1][2]Sensitive.[1] Strong nucleophilic bases can attack sulfur (S-O cleavage).[1]

Validated Experimental Protocols

Protocol A: Vinyl Triflate Coupling (Anhydrous Focus)

Context: Vinyl triflates are sensitive to hydrolysis.[1] This protocol minimizes water exposure until the catalytic cycle is engaged.[1]

  • Preparation: In a glovebox or under Argon, charge a Schlenk flask with the Vinyl Triflate (1.0 equiv), Boronic Acid (1.1 equiv), and Base (Cs

    
    CO
    
    
    
    , 2.0 equiv).[1]
  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (3-5 mol%). Note: For sterically hindered triflates, switch to PdCl
    
    
    (dppf).[1]
  • Solvent: Add degassed, anhydrous THF or Dioxane.

  • Reaction: Heat to 60°C. Monitor by TLC/LCMS.

    • Expert Insight: If hydrolysis is observed (reversion to ketone), lower the temperature and use a more active catalyst system (e.g., Pd

      
      (dba)
      
      
      
      / SPhos) to outcompete the background hydrolysis.[1]
  • Workup: Dilute with Et

    
    O, wash with water (briefly), dry over MgSO
    
    
    
    .
Protocol B: Vinyl Bromide Coupling (Biphasic Robustness)

Context: Vinyl bromides are robust, allowing for aqueous-organic biphasic conditions which often accelerate Suzuki couplings due to improved solubility of inorganic bases.[1]

  • Preparation: Charge flask with Vinyl Bromide (1.0 equiv) and Boronic Acid (1.2 equiv).

  • Solvent: Add Toluene/Ethanol (4:1 ratio).

  • Base: Add aqueous Na

    
    CO
    
    
    
    (2M solution, 2.0 equiv).
  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (3 mol%).
  • Reaction: Reflux (80-90°C) for 4-12 hours.

    • Expert Insight: The presence of ethanol/water facilitates the transmetalation step by solubilizing the boronate species.[1]

  • Workup: Standard extraction with EtOAc.

Stability & Expert Handling Tips

The "Use-It-or-Lose-It" Rule for Triflates

Vinyl triflates should ideally be prepared and coupled immediately.[1] If storage is necessary:

  • Store at -20°C under inert atmosphere.

  • Add a trace of base (e.g., K

    
    CO
    
    
    
    or triethylamine) to the storage vial to scavenge any trace acid, which catalyzes decomposition.[1]
The Conversion Strategy

If a vinyl triflate proves too unstable for a specific coupling condition (or if the coupling requires high heat/long times), a validated strategy is to convert the Vinyl Triflate to a Vinyl Bromide first.[1]

  • Method: React the vinyl triflate with LiBr (excess) and a Pd catalyst.[3] The bromide product is isolable and stable.[1]

  • Citation: This approach is validated by Buchwald et al. (see References).[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • Pan, J., Wang, X., Zhang, Y., & Buchwald, S. L. (2011).[1][3][4][5] An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides.[1][3][4][5][6] Organic Letters, 13(18), 4974-4976.[1][5] Link[1][4]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

  • Ritter, K. (1993).[1] Synthetic Transformations of Vinyl and Aryl Triflates.[1][3][4][5][6][7][8][9] Synthesis, 1993(08), 735-762.[1] Link

Sources

Reactivity comparison between 4-(1-Bromovinyl)anisole and 4-ethynylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Divergent Synthons

This guide compares 4-(1-Bromovinyl)anisole (an


-bromostyrene) and 4-ethynylanisole  (a terminal aryl alkyne). While both serve as "anisyl-vinyl" synthons in organic synthesis, they occupy opposite ends of the reactivity spectrum in transition-metal catalysis.
  • This compound functions primarily as an electrophile (Ar-C(Br)=CH

    
    ). It is the reagent of choice for constructing 1,1-disubstituted alkenes  via Suzuki-Miyaura or Kumada couplings, avoiding the regioselectivity issues often seen with internal alkyne hydrometalation.
    
  • 4-ethynylanisole functions primarily as a nucleophile (in Sonogashira coupling) or a dipolarophile (in Click chemistry). It is the standard building block for extending

    
    -conjugation linearly (molecular wires) or creating 1,2-disubstituted alkynes.
    

Chemical Identity & Structural Implications[1][2][3][4][5]

FeatureThis compound4-Ethynylanisole
Structure


Hybridization

(Vinyl Halide)

(Terminal Alkyne)
Electronic Nature Electrophile (in Pd-cycle)Nucleophile (Acetylide) / Acidic (

)
Key Intermediate Vinyl Palladium(II) speciesCopper(I) Acetylide
Primary Product 1,1-Diarylalkenes (Geminal)Internal Alkynes (Linear)
Stability Moderate; sensitive to light/heat (polymerizes)Good; store cool/dark

Reactivity Profile & Mechanistic Causality

This compound: The Geminal Architect

This compound is unique because the bromine atom is located at the


-position of the styrene.
  • Mechanism: In Pd-catalyzed cross-coupling, the oxidative addition occurs at the

    
     vinyl carbon. The electron-donating methoxy group (para position) increases the electron density of the aromatic ring, but the inductive withdrawal of the vinyl bromine facilitates the initial oxidative addition step compared to simple vinyl chlorides.
    
  • Why use it? It solves the "regioselectivity problem." If you attempt to make a 1,1-diarylalkene by adding an aryl nucleophile to a terminal alkyne, you often get a mixture of Markovnikov and anti-Markovnikov products. Using this compound "locks" the geometry, forcing the incoming nucleophile (boronic acid/Grignard) to the

    
    -position.
    
4-Ethynylanisole: The Linear Extender

This compound is defined by the acidity of its terminal proton.

  • Mechanism: In Sonogashira coupling, a base (e.g., Et

    
    N) deprotonates the terminal alkyne in the presence of CuI, forming a Cu(I)-acetylide. This species transmetallates to Palladium.[1]
    
  • Why use it? It is essential for "Click Chemistry" (CuAAC) to form 1,2,3-triazoles and for synthesizing conjugated polymers (polyacetylenes) using Rhodium catalysts. The resulting internal alkynes are rigid linear linkers, crucial for liquid crystals and molecular electronics.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct conversion of 4-acetylanisole using PBr


 is preferred over HBr addition to alkynes for regiochemical purity.
  • Reagents: 4-Acetylanisole (10 mmol), PBr

    
     (12 mmol), DMF (dry, 20 mL).
    
  • Setup: Flame-dried round-bottom flask under Argon.

  • Procedure:

    • Dissolve 4-acetylanisole in DMF and cool to 0°C.

    • Add PBr

      
       dropwise (Exothermic! Control temp < 5°C).
      
    • Allow to warm to RT and stir for 4 hours. Monitoring: TLC (Hexane/EtOAc 9:1) will show the disappearance of the ketone (lower R

      
      ) and appearance of the vinyl bromide (high R
      
      
      
      ).
    • Quench: Pour into ice water saturated with NaHCO

      
      .
      
    • Extraction: Extract with Et

      
      O (3x). Wash combined organics with brine. Dry over MgSO
      
      
      
      .
  • Purification: Flash chromatography (SiO

    
    , 100% Hexanes). The product is an oil that may solidify upon freezing.
    
    • Note: Store at -20°C stabilized with copper wire to prevent radical polymerization.

Protocol B: Sonogashira Coupling of 4-Ethynylanisole

Rationale: Standard protocol for synthesizing 4-methoxy-diphenylacetylene.

  • Reagents: 4-Ethynylanisole (1.0 equiv), Iodobenzene (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%), CuI (1 mol%), Et
    
    
    N (3.0 equiv), THF (degassed).
  • Procedure:

    • Add Pd catalyst, CuI, and Iodobenzene to a Schlenk tube. Evacuate/backfill with Ar (3x).

    • Add degassed THF and Et

      
      N.
      
    • Add 4-Ethynylanisole dropwise.

    • Stir at RT for 4-12 hours. Self-Validation: The reaction mixture typically turns dark brown/black, and ammonium salt precipitate forms (Et

      
      NH
      
      
      
      I
      
      
      ).
  • Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate filtrate.

  • Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/DCM).

Comparative Reactivity Pathways (Visualization)

The following diagram illustrates how these two compounds diverge from common precursors to access distinct chemical spaces.

ReactivityComparison Acetylanisole 4-Acetylanisole (Precursor) VinylBromide This compound (ELECTROPHILE) Acetylanisole->VinylBromide PBr3 / DMF (Vilsmeier Cond.) Bromoanisole 4-Bromoanisole (Precursor) Alkyne 4-Ethynylanisole (NUCLEOPHILE) Bromoanisole->Alkyne 1. TMS-Acetylene/Pd 2. K2CO3 (Deprotect) VinylBromide->Alkyne Strong Base (NaNH2) Elimination GemAlkene 1,1-Diarylalkene (Geminal Product) VinylBromide->GemAlkene Suzuki Coupling (Ar-B(OH)2, Pd) IntAlkyne Internal Alkyne (Linear Product) Alkyne->IntAlkyne Sonogashira (Ar-I, Pd/Cu) Triazole 1,2,3-Triazole (Click Product) Alkyne->Triazole CuAAC (R-N3, Cu) Polymer Poly(acetylene) (Conducting Polymer) Alkyne->Polymer Rh(nbd) Catalyst Polymerization

Caption: Divergent synthesis pathways. Red indicates the electrophilic vinyl halide route (branching to geminal alkenes); Blue indicates the nucleophilic alkyne route (branching to linear linkers and polymers).

References

  • Synthesis of

    
    -Bromostyrenes: 
    
    • Title: "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines..." (Contains PBr3/DMF protocol mechanism).
    • Source: MDPI, Molecules.
    • URL:[Link]

  • Sonogashira Coupling Efficiency

    • Title: "Sonogashira coupling - Wikipedia / Organic Chemistry Portal" (General mechanistic grounding for terminal alkynes).
    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

  • Polymerization of Alkynes

    • Title: "The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible?
    • Source: MDPI, Polymers.
    • URL:[Link][3][4]

  • Vinyl Bromide Reactivity (Suzuki)

    • Title: "Suzuki-Miyaura Cross-Coupling" (Applic
    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

Sources

Alternative reagents to 4-(1-Bromovinyl)anisole for the synthesis of 1,1-disubstituted alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents to 4-(1-Bromovinyl)anisole for the Synthesis of 1,1-Disubstituted Alkenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stability-Reactivity Trade-off

In the synthesis of 1,1-disubstituted alkenes (specifically


-arylstyrenes), This compound  (also known as 1-bromo-1-(4-methoxyphenyl)ethene) has long been a standard electrophile. However, its utility is compromised by inherent instability. Vinyl bromides of this class are prone to light-induced polymerization, acid-catalyzed rearrangement, and debromination, often requiring fresh preparation immediately prior to use.

This guide evaluates three superior classes of alternatives that address these stability issues while maintaining or enhancing reactivity in Pd- and Ni-catalyzed cross-couplings:

  • Enol Triflates/Nonaflates: The high-performance, direct "drop-in" replacements.

  • Enol Carbamates/Sulfamates: The stable, "green" alternatives utilizing Nickel catalysis.

  • Alkenyl MIDA Boronates: The "reverse polarity" strategy for maximum stability.

The Baseline: this compound

  • Structure: 1-bromo-1-(4-methoxyphenyl)ethene.[1]

  • Role: Electrophile in Suzuki, Negishi, or Stille couplings.

  • Performance Profile:

    • Reactivity: High (Oxidative addition to Pd(0) is fast).

    • Stability:[2]Poor. susceptible to polymerization and hydrolysis; often requires storage at -20°C with stabilizers.

    • Preparation: Typically requires bromination of 4-methoxyacetophenone followed by elimination, often yielding mixtures that are difficult to purify without degradation.

Comparative Analysis of Alternatives

Alternative A: Enol Triflates & Nonaflates (The Gold Standard)

Reagent: 1-(4-methoxyphenyl)vinyl trifluoromethanesulfonate (or nonafluorobutanesulfonate).

  • Mechanism: Functions identically to the bromide in Pd-catalyzed cycles (Suzuki-Miyaura).

  • Advantages:

    • Rapid Access: Synthesized in one step from commercially available 4-methoxyacetophenone.

    • Regiocontrol: Formation from the ketone is regiospecific (kinetic vs. thermodynamic control is rarely an issue for acetophenones).

    • Reactivity:

      
       bond oxidative addition rates are comparable to or faster than bromides.
      
  • Limitations: Triflates are sensitive to hydrolysis (moisture) and can degrade on silica gel during purification. Nonaflates (using NfF) offer significantly improved hydrolytic stability and shelf life compared to triflates.

Alternative B: Enol Carbamates (The Stable/Green Option)

Reagent: 1-(4-methoxyphenyl)vinyl dimethylcarbamate.

  • Mechanism: Requires Nickel catalysis (Ni(0)/NHC ligands) to cleave the inert C-O bond.

  • Advantages:

    • Bench Stability: Indefinite shelf life; resistant to hydrolysis and polymerization.

    • Atom Economy: Precursors are cheap; avoids perfluorinated waste.

    • Orthogonality: The carbamate handle is inert to Pd-catalysis, allowing sequential cross-coupling strategies on the same molecule.

  • Limitations: Requires Ni(COD)₂ (air-sensitive glovebox handling) and specific ligands (e.g., PCy3, SIPr).

Alternative C: Alkenyl MIDA Boronates (Reverse Polarity)

Reagent: Isopropenyl MIDA boronate (functionalized).

  • Mechanism: Switches the role of the vinyl group from electrophile to nucleophile . You react this with an aryl halide (e.g., 4-bromoanisole) or modify the strategy to couple a vinyl boronate with an aryl halide.

  • Advantages:

    • Crystalline Stability: MIDA boronates are air-stable solids compatible with column chromatography.

    • Slow Release: Under coupling conditions, the active boronic acid is released slowly, suppressing homocoupling side reactions.

  • Limitations: Changes the retrosynthetic disconnection (requires the aryl partner to be the halide).

Quantitative Performance Matrix

FeatureVinyl Bromide (Baseline)Enol Triflate (Alt A)Enol Nonaflate (Alt A+)Enol Carbamate (Alt B)
Precursor 4-Methoxyacetophenone4-Methoxyacetophenone4-Methoxyacetophenone4-Methoxyacetophenone
Synthesis Steps 2 (Bromination + Elim)1 (Enolization + Trap)1 (Enolization + Trap)1 (Enolization + Trap)
Shelf Stability < 1 week (Polymerizes)Weeks (Cold, Dry)Months (Ambient)Years (Ambient)
Coupling Catalyst Pd(PPh3)4 / Pd(dppf)Pd(PPh3)4 / Pd(OAc)2Pd(PPh3)4Ni(COD)2 / PCy3
Yield (Suzuki) 75-85%85-95%90-98%70-85%
Atom Economy ModeratePoor (Tf group heavy)Very Poor (Nf heavy)Good

Decision Logic for Reagent Selection

ReagentSelection Start Start: Synthesis of 1,1-Disubstituted Alkene Substrate Is the 4-Methoxyacetophenone precursor available? Start->Substrate Stability Is bench-top stability critical for storage? Substrate->Stability Yes Metal Can you use Nickel (Glovebox conditions)? Stability->Metal Yes (High Stability Needed) Scale Scale of Reaction? Stability->Scale No (Immediate Use) Nonaflate Use Enol Nonaflate (Stable, High Yield) Metal->Nonaflate No (Pd only) Carbamate Use Enol Carbamate (Green, Very Stable) Metal->Carbamate Yes (Ni ok) Triflate Use Enol Triflate (High Yield, Fast) Scale->Triflate Small (<1g) Scale->Nonaflate Large (>1g) Bromide Use Vinyl Bromide (Only if fresh)

Figure 1: Decision tree for selecting the optimal vinyl electrophile based on stability requirements and catalytic capabilities.

Experimental Protocols

Protocol A: Synthesis of 1-(4-methoxyphenyl)vinyl triflate

This protocol replaces the unstable vinyl bromide with the highly reactive triflate.

Reagents:

  • 4-Methoxyacetophenone (1.0 equiv)

  • 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) (1.1 equiv) [Base]

  • Trifluoromethanesulfonic anhydride (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add 4-methoxyacetophenone and DTBMP. Dissolve in anhydrous DCM (0.5 M concentration).

  • Addition: Cool the solution to 0°C (ice bath). Add

    
     dropwise via syringe over 10 minutes. Note: The solution may turn yellow/orange.
    
  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the triflate is usually less polar than the ketone).

  • Workup: Dilute with pentane (precipitates the pyridinium salt). Filter off the solids.[3][4] Concentrate the filtrate carefully (do not heat above 30°C).

  • Purification: Flash chromatography on silica gel pre-treated with 1% triethylamine (to neutralize acidity). Elute with Hexanes/EtOAc (95:5).

  • Storage: Store at -20°C under Argon. Use within 2 weeks.

Protocol B: Pd-Catalyzed Cross-Coupling (General Suzuki)

Applicable for both Vinyl Bromide and Vinyl Triflate.

Reagents:

  • Vinyl Electrophile (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv)
    
  • Dioxane/Water (4:1)

Step-by-Step:

  • Combine electrophile, boronic acid, and base in a reaction vial.

  • Add solvents and degas (sparge with Argon for 10 mins).

  • Add Pd catalyst quickly under Argon flow.

  • Heat to 60°C (for Triflate) or 80°C (for Bromide) for 4–12 hours.

  • Observation: Triflates generally couple faster.[5] If using the Bromide, ensure it was colorless before addition; yellowing indicates degradation.

Mechanistic Pathway Comparison

Mechanism cluster_Pd Pd-Cycle (Triflate/Bromide) cluster_Ni Ni-Cycle (Carbamate) Pd0 Pd(0) OxAdd_Pd Oxidative Addition Pd0->OxAdd_Pd R-OTf / R-Br TransMet_Pd Transmetallation (Boronic Acid) OxAdd_Pd->TransMet_Pd RedElim_Pd Reductive Elimination TransMet_Pd->RedElim_Pd RedElim_Pd->Pd0 Product Ni0 Ni(0) OxAdd_Ni C-O Activation (Slow Step) Ni0->OxAdd_Ni R-O-C(O)NMe2 TransMet_Ni Transmetallation (Grignard/Boronate) OxAdd_Ni->TransMet_Ni RedElim_Ni Reductive Elimination TransMet_Ni->RedElim_Ni RedElim_Ni->Ni0 Product

Figure 2: Mechanistic comparison showing the parallel pathways. Note that Ni-catalysis involves a more difficult C-O activation step, often requiring electron-rich ligands.

References

  • Suzuki-Miyaura Cross-Coupling Updates. Organic Chemistry Portal. (Discusses the reactivity order I > Br > OTf >> Cl and the use of pseudohalides).

  • Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates. Advanced Synthesis & Catalysis, 2023. (Comprehensive review on the synthesis and stability of enol triflates).

  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. (Details the stability and chromatography advantages of MIDA boronates).

  • Nickel(0)-catalyzed cross coupling of aryl O-carbamates. The Journal of Organic Chemistry. (Foundational work on using carbamates as stable alternatives to halides).

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 2022. (Protocols for MIDA boronate preparation).

Sources

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